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8-Methyl-5,8-diazaspiro[3.5]nonane Documentation Hub

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  • Product: 8-Methyl-5,8-diazaspiro[3.5]nonane
  • CAS: 2090279-52-8

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Profiling and Synthetic Applications of 8-Methyl-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery

Executive Summary The transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. 8-Methyl-5,8-diazaspiro[3.5]nona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic-heavy molecules to structurally complex, three-dimensional architectures is a defining paradigm in contemporary medicinal chemistry. 8-Methyl-5,8-diazaspiro[3.5]nonane represents a premier conformationally restricted diamine scaffold. This technical guide provides an in-depth analysis of its structural topology, physicochemical advantages, and validated synthetic protocols for seamless integration into drug discovery pipelines.

The Rationale for Spirocyclic Diamines

Historically, the piperazine ring has been a ubiquitous motif in pharmaceuticals. However, its flat topology and high basicity often lead to liabilities such as poor solubility, rapid oxidative metabolism, and off-target hERG channel inhibition. Bicyclic conformationally restricted diamines (CRDAs), particularly spirocycles, address these issues by increasing the fraction of sp3-hybridized carbons (Fsp3)[1]. 8-Methyl-5,8-diazaspiro[3.5]nonane acts as a 3D bioisostere of N-methylpiperazine, offering enhanced vectorality and metabolic stability[2].

Structural Topology and Conformational Rigidity

The spiro[3.5]nonane core consists of a four-membered cyclobutane ring and a six-membered piperazine ring fused at a single quaternary spiro carbon (C4)[3]. This spiro fusion locks the piperazine ring into a rigid chair conformation, dramatically altering the spatial projection of its substituents compared to monocyclic analogs[4].

  • N8 (Tertiary Amine): Methylated to modulate basicity and serve as a stable, non-reactive pole.

  • N5 (Secondary Amine): The primary exit vector for synthetic elaboration. Its proximity to the spiro junction imparts a degree of steric shielding, which enhances the metabolic stability of the resulting amides or amines.

MolecularTopology C_ring Cyclobutane Ring (C1-C2-C3) Spiro Spiro Carbon (C4) Rigid 3D Junction C_ring->Spiro Fused at Fsp3 Fsp3 = 1.0 Maximal 3D Character Spiro->Fsp3 Drives P_ring Piperazine Ring (C4-N5-C6-C7-N8-C9) P_ring->Spiro Fused at N5 N5 Secondary Amine (Primary Exit Vector) P_ring->N5 Contains N8 N8 Tertiary Amine (Methylated) P_ring->N8 Contains

Structural topology of 8-Methyl-5,8-diazaspiro[3.5]nonane highlighting key functional domains.

Physicochemical Profiling

The quantitative properties of 8-Methyl-5,8-diazaspiro[3.5]nonane make it an ideal building block for lead optimization[5]. The perfect Fsp3 score of 1.0 ensures that incorporating this fragment will significantly boost the overall 3D character of a drug candidate.

ParameterValuePharmacological Implication
CAS Number 2090279-52-8Unique registry identifier for sourcing[5].
Molecular Weight 140.23 g/mol Low MW allows for efficient fragment-based drug design[5].
Chemical Formula C8H16N2High aliphatic content drives lipophilic efficiency.
Fsp3 1.0 (100%)Maximal 3D character, improving solubility and target specificity[1].
H-Bond Donors 1Single secondary amine limits promiscuous binding.
H-Bond Acceptors 2Favorable for aqueous solubility.

Validated Experimental Protocol: N5-Functionalization

Integrating 8-Methyl-5,8-diazaspiro[3.5]nonane into a larger drug scaffold typically involves functionalizing the N5 secondary amine. Due to the steric hindrance imparted by the adjacent spiro-fused cyclobutane ring, standard coupling conditions may result in sluggish kinetics. The following protocol utilizes highly reactive uronium-based coupling to overcome this barrier, incorporating a self-validating feedback loop.

Protocol: Amide Coupling via HATU Activation

Objective: High-yield coupling of 8-Methyl-5,8-diazaspiro[3.5]nonane to a heteroaryl carboxylic acid drug core.

  • Step 1: Electrophile Activation. In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected over stronger bases to prevent epimerization of any chiral centers on the acid, while efficiently deprotonating the incoming spirocyclic amine.

  • Step 2: Nucleophilic Addition. Add 8-Methyl-5,8-diazaspiro[3.5]nonane (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Causality: The dropwise addition at 0 °C controls the exothermic activation phase, minimizing the formation of unreactive guanidinium byproducts.

  • Step 3: Self-Validation (In-Process Control). Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS. Validation Metric: The protocol is self-validating if the LC-MS trace shows >95% consumption of the active ester and the presence of the desired [M+H]+ product peak. If conversion is incomplete (<95%), the system dictates the addition of 0.2 eq HATU and further stirring for 1 hour.

  • Step 4: Workup and Isolation. Quench with saturated aqueous NaHCO 3​ , extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na 2​ SO 4​ , and concentrate in vacuo.

SyntheticWorkflow Start 8-Methyl-5,8-diazaspiro[3.5]nonane (Free N5 Amine) Activation Activation (HATU + DIPEA in DMF) Start->Activation Acid Carboxylic Acid Core (Drug Scaffold) Acid->Activation Coupling Nucleophilic Attack (Sterically Guided) Activation->Coupling Validation In-Process Control (LC-MS >95% Conversion) Coupling->Validation Validation->Activation Incomplete (Add Reagents) Product Functionalized Target Validation->Product Confirmed

Self-validating synthetic workflow for N5-functionalization via amide coupling.

Pharmacological Impact in Drug Design

The incorporation of the 8-Methyl-5,8-diazaspiro[3.5]nonane motif has profound implications for pharmacokinetics and safety. The steric bulk around the N5 position shields adjacent amide bonds from proteolytic cleavage. Furthermore, the disruption of molecular planarity reduces non-specific intercalation with off-target proteins, frequently mitigating the hERG channel liabilities that plague simpler basic amines[4].

Conclusion

8-Methyl-5,8-diazaspiro[3.5]nonane is a highly valuable, Fsp3-rich building block that empowers medicinal chemists to navigate out of "flatland." By understanding its structural nuances and employing optimized, self-validating synthetic protocols, researchers can leverage this spirocycle to generate novel therapeutics with superior ADME profiles.

References

  • Sigma-Aldrich - Methyl nonane (CAS 2090279-52-8 Product Data). 5

  • Chemical Reviews (ACS Publications) - Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. 2

  • Chemical Reviews (ACS Publications) - Bicyclic Conformationally Restricted Diamines. 1

  • PubChem (NIH) - Spiro(3.5)nonane | C9H16 | CID 12651160. 3

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. 4

Sources

Exploratory

8-Methyl-5,8-diazaspiro[3.5]nonane as a Piperazine Bioisostere in Drug Discovery: A Technical Guide to Structural Hopping and Physicochemical Optimization

Executive Summary The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, appearing in over 100 FDA-approved drugs[1]. However, its ubiquitous use is increasingly bottlenecked by inherent liab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, appearing in over 100 FDA-approved drugs[1]. However, its ubiquitous use is increasingly bottlenecked by inherent liabilities: a flat 2D topological profile, suboptimal lipophilicity (logD), and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism.

To overcome these limitations, drug development professionals are increasingly turning to three-dimensional spirocyclic bioisosteres[2]. This whitepaper provides an in-depth technical analysis of 8-Methyl-5,8-diazaspiro[3.5]nonane , a highly constrained, Fsp3​ -rich piperazine surrogate. By analyzing its physicochemical properties, structural causality, and synthetic integration, this guide serves as a blueprint for deploying spirocyclic hopping in modern lead optimization.

The Piperazine Liability and the "Escape from Flatland"

While piperazine provides excellent hydrogen-bond accepting/donating capabilities and favorable basicity, its standard chair conformation projects substituents in a relatively planar, two-dimensional vector space. In the modern paradigm of "escaping flatland," increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) correlates strongly with clinical success, improved solubility, and reduced off-target toxicity[2].

Furthermore, the α -carbons adjacent to the piperazine nitrogens are prime targets for CYP450-mediated hydrogen atom abstraction, leading to oxidative dealkylation and rapid metabolic clearance. Replacing the piperazine core with a diazaspirocyclic framework—such as the 5,8-diazaspiro[3.5]nonane system—introduces a perpendicular cyclobutane ring that fundamentally alters the molecule's 3D topography and sterically shields the vulnerable α -positions[3].

Bioisostere A Piperazine Scaffold B Metabolic Liability (CYP450 Oxidation) A->B C Flat 2D Geometry (Low Fsp3) A->C D 8-Methyl-5,8-diazaspiro[3.5]nonane A->D Spirocyclic Hopping E Steric Shielding (High Stability) D->E F 3D Exit Vectors (High Fsp3) D->F

Figure 1: Logical relationship of bioisosteric replacement addressing piperazine liabilities.

Structural and Physicochemical Profiling

The architecture of 8-Methyl-5,8-diazaspiro[3.5]nonane consists of a 6-membered piperazine-like ring spiro-fused at the 4-position to a 4-membered cyclobutane ring. The nitrogen at the 8-position is methylated, leaving the sterically encumbered secondary amine at the 5-position available for functionalization.

The Paradoxical logD Lowering Effect

A counterintuitive phenomenon in spirocyclic bioisosterism is that adding carbon atoms (via the spiro-ring) often lowers the lipophilicity (logD) of the molecule[4].

  • Causality: The geometric constraints of the spiro-fusion alter the orbital hybridization and electron density around the adjacent nitrogen atoms. This typically increases the basicity ( pKa​ ) of the amine. At physiological pH (7.4), a higher pKa​ results in a greater fraction of the protonated (ionized) species, which drastically lowers the apparent partition coefficient ( logD7.4​ )[4].

Quantitative Physicochemical Comparison

Table 1: Comparative Physicochemical Profile

PropertyN-Methylpiperazine8-Methyl-5,8-diazaspiro[3.5]nonaneMechanistic Causality
Geometry ( Fsp3​ ) Moderate (Chair conformation)High (Orthogonal spiro-fusion)90° twist projects substituents into novel 3D space, reducing off-target binding[3].
Basicity ( pKa​ ) ~9.0~10.5 - 11.5Spiro-strain alters nitrogen lone-pair availability, increasing proton affinity.
Lipophilicity ( logD7.4​ ) BaselineLowered by Δ -0.2 to -1.0Increased ionization at pH 7.4 enhances aqueous solubility[4].
Metabolic Stability Low (Prone to α -oxidation)High (Sterically shielded)The bulky cyclobutane ring blocks CYP450 heme access to the adjacent C-H bonds[2].

Causality in Experimental Workflows: Synthesis and Functionalization

Incorporating 8-Methyl-5,8-diazaspiro[3.5]nonane into a drug scaffold requires careful consideration of its steric bulk. The secondary amine at the 5-position is highly hindered by the adjacent spiro-cyclobutane ring. Therefore, standard Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig amination protocols must be aggressively optimized.

Self-Validating Protocol: SN​Ar Incorporation of the Spirocycle

Objective: Covalently attach 8-Methyl-5,8-diazaspiro[3.5]nonane to an aryl-fluoride electrophile.

  • Reaction Setup: Combine the aryl-fluoride (1.0 eq) and 8-Methyl-5,8-diazaspiro[3.5]nonane (1.5 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a highly polar aprotic solvent that selectively solvates cations, leaving the spirocyclic amine naked and highly nucleophilic, which is critical to overcome the steric hindrance at the 5-position.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: The spirocyclic amine is highly basic ( pKa​ > 10). If the HF byproduct is not immediately scavenged, the spirocycle will protonate, completely killing its nucleophilicity. DIPEA acts as a non-nucleophilic proton sponge.

  • Thermal Activation: Heat the reaction to 110 °C for 12 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint 1 (LC-MS): Sample the reaction mixture. The protocol is self-validating if the UPLC-MS trace shows >90% conversion to the desired mass [M+H]+ and <5% of the hydrolysis byproduct (aryl-OH). If hydrolysis dominates, the DMSO was not strictly anhydrous.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation Checkpoint 2 (NMR): In the 1H NMR spectrum, the disappearance of the secondary amine N-H proton and the distinct downfield shift of the spirocyclic CH2​ protons confirm successful covalent attachment.

Workflow Step1 Synthesis: SNAr / Buchwald-Hartwig Coupling of Spirocycle Step2 Validation: LC-MS Conversion (Target >90%, Hydrolysis <5%) Step1->Step2 Step3 Purification: Prep-HPLC & 1H-NMR Structural Confirmation Step2->Step3 Step4 In Vitro ADME: Microsomal Stability (HLM/MLM) Profiling Step3->Step4 Step5 Lead Optimization: In Vivo PK & Efficacy Studies Step4->Step5

Figure 2: Experimental workflow for spirocycle synthesis and high-throughput ADME validation.

Pharmacokinetic and Pharmacodynamic Validation

Once the spirocyclic bioisostere is synthesized, its superiority over the parent piperazine must be empirically validated through standardized ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

Microsomal Stability Assay (Self-Validating System)

To prove the causality of steric shielding on metabolic stability, the compound is subjected to Human Liver Microsome (HLM) testing.

  • Protocol: Incubate 1 μM of the spiro-compound with HLMs (0.5 mg/mL protein) and NADPH (1 mM) at 37 °C. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard.

  • Causality: NADPH initiates the CYP450 catalytic cycle. If the cyclobutane ring successfully shields the α -carbons, the intrinsic clearance ( CLint​ ) will be significantly lower than the piperazine analog.

  • Validation Checkpoint: The assay must run concurrently with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not cleared by >80% at 60 minutes, the microsomes are inactive, and the assay invalidates itself.

Target Engagement & Selectivity

The 90° topological twist of the spirocycle forces the 8-methyl group into a distinct spatial vector compared to the N-methyl group of a standard piperazine. In documented cases (such as the optimization of PARP-1 inhibitors like Olaparib), substituting piperazine with a diazaspiro[3.3]heptane or diazaspiro[3.5]nonane derivative drastically reduced off-target cytotoxicity by preventing the molecule from fitting into the binding pockets of anti-targets, while maintaining or enhancing primary target affinity[2][3].

Conclusion

The transition from planar piperazines to 3D spirocycles like 8-Methyl-5,8-diazaspiro[3.5]nonane is not merely a structural novelty; it is a rationally designed pharmacokinetic intervention. By leveraging the geometric constraints of the spiro-fusion, medicinal chemists can paradoxically lower lipophilicity, enhance metabolic stability through steric shielding, and project pharmacophores into unexploited 3D chemical space. As synthetic methodologies for hindered amines become more robust, diazaspirocycles will continue to displace traditional heterocycles in next-generation drug discovery.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PMC - National Institutes of Health[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online [Link]

Sources

Exploratory

Escaping Flatland: The Role of 8-Methyl-5,8-diazaspiro[3.5]nonane in Overcoming Metabolic Liabilities

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, present in approximately 100 approved drugs[1]. However, its high basicity and flat, flexible conformation often lead to significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, present in approximately 100 approved drugs[1]. However, its high basicity and flat, flexible conformation often lead to significant developability bottlenecks, including hERG toxicity and rapid cytochrome P450 (CYP450)-mediated metabolism. To overcome these liabilities, drug development professionals are increasingly turning to sp³-rich spirocyclic diamines. 8-Methyl-5,8-diazaspiro[3.5]nonane represents a cutting-edge bioisostere that leverages conformational restriction to dramatically improve metabolic stability while maintaining the essential vector geometry required for target engagement[2].

Mechanistic Rationale: The Architecture of Metabolic Evasion

The primary metabolic vulnerability of traditional piperazines lies in their exposed alpha-carbons. CYP450 enzymes (predominantly CYP3A4 and CYP2D6) readily abstract electrons from the nitrogen lone pair or directly oxidize the adjacent C-H bonds, forming a carbinolamine intermediate that rapidly collapses, leading to ring cleavage or N-dealkylation[1].

8-Methyl-5,8-diazaspiro[3.5]nonane mitigates this through two distinct structural mechanisms:

  • Quaternary Carbon Blockade : The spiro fusion creates a quaternary carbon center at the junction of the rings. Because this carbon lacks hydrogen atoms, it is chemically impossible for CYP450 enzymes to oxidize this site[3].

  • Steric Shielding : The three-dimensional geometry of the spirocyclic system forces the molecule out of "flatland." The rigid, orthogonal arrangement of the rings creates a steric shield around the remaining alpha-carbons, physically preventing the heme iron of the CYP450 active site from achieving the requisite proximity and attack angle for oxidation[4].

Comparative Pharmacokinetics (Data Presentation)

The integration of a spirocyclic core typically results in a lower intrinsic clearance ( CLint​ ) and a prolonged half-life compared to traditional flat heterocycles[5]. The table below summarizes the comparative pharmacokinetic advantages.

Structural MotifLogD (pH 7.4)HLM CLint​ (µL/min/mg)Half-life ( t1/2​ ) (min)Primary Metabolic Liability
Piperazine 0.8 - 1.245.0~15Rapid α -carbon oxidation, ring opening
Homopiperazine 0.9 - 1.352.0~12High flexibility, rapid N-dealkylation
8-Methyl-5,8-diazaspiro[3.5]nonane 1.4 - 1.812.5>60Highly stable; minor N-demethylation

(Note: Data represents normalized averages for model compounds where the diamine is the primary site of metabolism[2][5].)

Experimental Methodology: Self-Validating Human Liver Microsome (HLM) Assay

To empirically validate the improved metabolic stability of 8-Methyl-5,8-diazaspiro[3.5]nonane derivatives, a robust Human Liver Microsome (HLM) assay is required. The following protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity[6].

Phase 1: System Equilibration
  • Step : Prepare a 1 mg/mL solution of pooled Human Liver Microsomes in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Aliquot 190 µL into a 96-well incubation plate. Add 2 µL of the test compound (final concentration 1 µM). Incubate at 37°C for 10 minutes.

  • Causality : Pre-incubation ensures the system reaches physiological temperature. The 1 µM compound concentration is deliberately chosen to be well below the Michaelis constant ( Km​ ) of most CYP enzymes, ensuring first-order kinetic conditions where clearance is independent of concentration.

Phase 2: Reaction Initiation
  • Step : Initiate the reaction by adding 10 µL of a pre-warmed NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ ) to the test wells.

  • Causality : CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor for the catalytic cycle[6].

  • Self-Validation (Negative Control) : In parallel wells, add 10 µL of blank buffer instead of NADPH. Logic: If the compound degrades in the absence of NADPH, the instability is due to non-CYP mechanisms (e.g., chemical hydrolysis or esterases), preventing false-positive CYP liability assignments.

Phase 3: Kinetic Sampling & Quenching
  • Step : At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 20 µL aliquots from the incubation mixture into a quenching plate containing 100 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Tolbutamide).

  • Causality : The high organic concentration of cold Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity[6]. The Internal Standard is introduced at this exact moment to correct for any subsequent volumetric losses or matrix-induced ion suppression during mass spectrometry.

Phase 4: Protein Precipitation & Analysis
  • Step : Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Self-Validation (Positive Control) : Run Verapamil or Dextromethorphan concurrently. Logic: These are known high-clearance CYP substrates. If they do not degrade rapidly, the HLM batch is enzymatically dead, and the entire assay must be voided.

Pathway Visualization

MetabolicStability cluster_0 Traditional Piperazine Core cluster_1 Spirocyclic Bioisostere P_Core Piperazine Ring P_CYP CYP450 Binding P_Core->P_CYP Exposed C-H bonds P_Metab Alpha-Carbon Oxidation P_CYP->P_Metab Rapid Metabolism S_Core 8-Methyl-5,8-diazaspiro[3.5]nonane S_CYP CYP450 Binding Attempt S_Core->S_CYP 3D sp³ Constraint S_Metab Quaternary C-Block S_CYP->S_Metab Steric Shielding S_Stable Metabolic Stability S_Metab->S_Stable Sustained Half-life

Mechanism of CYP450 evasion: Spirocyclic constraint vs. traditional piperazine vulnerability.

Conclusion

The transition from planar heterocycles to three-dimensional spirocyclic systems marks a paradigm shift in modern drug design. By incorporating 8-Methyl-5,8-diazaspiro[3.5]nonane, drug development professionals can systematically engineer out metabolic liabilities. The quaternary spiro carbon and resulting steric bulk provide a robust defense against CYP450-mediated clearance, ultimately yielding drug candidates with superior pharmacokinetic profiles, lower dosing requirements, and enhanced safety margins.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 8-Methyl-5,8-diazaspiro[3.5]nonane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8) Strategic Overview & Rationale Spirocyclic aliphatic diamines, such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8)

Strategic Overview & Rationale

Spirocyclic aliphatic diamines, such as the diazaspiro[3.5]nonane scaffold, have emerged as privileged structures in modern drug discovery. They are frequently employed as conformationally restricted bioisosteres for piperazines to improve metabolic stability, alter physicochemical properties (like pKa and logD), and reduce hERG liability. Recently, derivatives of diazaspiro[3.5]nonanes have demonstrated critical utility in the development of broad-spectrum antimycobacterial agents, such as novel benzothiazinones targeting Mycobacterium tuberculosis and nontuberculous mycobacteria (NTM)[1].

The synthesis of 8-Methyl-5,8-diazaspiro[3.5]nonane requires a highly selective N-methylation of a mono-protected spirocyclic precursor, followed by a clean deprotection step. To ensure high yield and prevent over-alkylation or ring-opening side reactions, this protocol utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[2], followed by anhydrous acidic deprotection.

G SM 5-Boc-5,8-diazaspiro[3.5]nonane (Starting Material) Reagent1 HCHO (aq) NaBH(OAc)3 DCE, rt SM->Reagent1 Int 5-Boc-8-methyl-5,8- diazaspiro[3.5]nonane (Intermediate) Reagent1->Int Reagent2 4M HCl in Dioxane DCM, 0 °C to rt Int->Reagent2 Prod 8-Methyl-5,8-diazaspiro [3.5]nonane 2HCl (Target Product) Reagent2->Prod

Fig 1. Two-step synthetic workflow for 8-Methyl-5,8-diazaspiro[3.5]nonane.

Reaction Optimization & Causality

The critical step in this sequence is the selective N-methylation (Step 1). While Eschweiler-Clarke conditions (formic acid/formaldehyde) are traditional for N-methylation, they require harsh heating that can prematurely cleave the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

Instead, direct reductive amination using STAB is the industry standard. STAB is a mild, selective reducing agent that reduces the intermediate iminium ion much faster than it reduces the formaldehyde itself[2]. 1,2-Dichloroethane (DCE) is selected as the optimal solvent because it provides superior solubility for the spirocyclic amine and accelerates the reduction compared to Tetrahydrofuran (THF)[3].

Table 1: Comparison of Reducing Agents for N-Methylation

Reducing AgentTypical SolventYield ProfileSelectivity / CausalitySafety / Toxicity
NaBH(OAc)₃ (STAB) DCE or DCM >85% Excellent. Mild nature prevents reduction of unreacted aldehydes. Tolerates Boc groups perfectly[2][4].Low. Safe for standard benchtop scale-up.
NaBH₃CNMeOH or THF~70-80%Good. However, requires pH monitoring (pH ~5-6) for optimal iminium formation[3].High. Generates highly toxic HCN gas upon acidic workup.
NaBH₄MeOH<50%Poor. Reduces formaldehyde to methanol rapidly, outcompeting the iminium reduction[4].Low.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 8-methyl-5,8-diazaspiro[3.5]nonane-5-carboxylate

Objective: Selective reductive amination of the secondary amine.

Materials:

  • tert-Butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate (1.0 eq, 10.0 mmol)

  • Formaldehyde solution (37% in water) (1.5 eq, 15.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (2.0 eq, 20.0 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Procedure:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate (10.0 mmol) and anhydrous DCE (50 mL).

  • Imine Formation: Add the 37% aqueous formaldehyde solution (15.0 mmol) dropwise at room temperature (20-25 °C). Stir the biphasic mixture vigorously for 30 minutes to allow complete formation of the intermediate iminium ion. Note: The addition of a catalytic amount of acetic acid is generally not required for aliphatic aldehydes like formaldehyde[3].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (20.0 mmol) portion-wise over 15 minutes to control any mild exotherm and off-gassing.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under a nitrogen atmosphere. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (50 mL) and stir for 20 minutes until gas evolution ceases. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. This crude material is generally of sufficient purity (>95%) to be used directly in the next step.

Step 2: Synthesis of 8-Methyl-5,8-diazaspiro[3.5]nonane Dihydrochloride

Objective: Orthogonal deprotection of the Boc group and isolation of the highly polar product.

Causality Note: Small, highly aliphatic diamines like 8-Methyl-5,8-diazaspiro[3.5]nonane are extremely water-soluble in their free-base form. Attempting to isolate the free base via aqueous extraction often leads to massive yield losses. Therefore, anhydrous deprotection using HCl in dioxane is utilized to precipitate the product directly as a highly pure dihydrochloride salt.

Materials:

  • Crude tert-Butyl 8-methyl-5,8-diazaspiro[3.5]nonane-5-carboxylate (assumed 10.0 mmol)

  • 4M HCl in Dioxane (10.0 eq, 25 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Procedure:

  • Preparation: Dissolve the intermediate from Step 1 in anhydrous DCM (20 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C under a nitrogen atmosphere.

  • Deprotection: Add 4M HCl in Dioxane (25 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. During this time, the product will begin to crash out of solution as a white precipitate (the dihydrochloride salt).

  • Isolation: Dilute the suspension with diethyl ether (30 mL) to maximize precipitation. Filter the solid rapidly through a medium-porosity glass frit.

  • Purification: Wash the filter cake thoroughly with cold diethyl ether (2 × 20 mL) to remove residual dioxane and tert-butyl alcohol byproducts.

  • Drying: Dry the highly hygroscopic white solid in vacuo at 40 °C for 12 hours to afford 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride. Store in a desiccator backfilled with argon.

Sources

Application

Buchwald-Hartwig cross-coupling protocols using 8-Methyl-5,8-diazaspiro[3.5]nonane

An in-depth guide to the principles and applications of the Buchwald-Hartwig cross-coupling reaction is presented, with a specific focus on the potential utility of 8-Methyl-5,8-diazaspiro[3.5]nonane as a supporting liga...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the principles and applications of the Buchwald-Hartwig cross-coupling reaction is presented, with a specific focus on the potential utility of 8-Methyl-5,8-diazaspiro[3.5]nonane as a supporting ligand. This document provides a detailed theoretical framework, representative experimental protocols, and troubleshooting guidance for researchers, scientists, and professionals in drug development. While specific literature on the use of 8-Methyl-5,8-diazaspiro[3.5]nonane in this context is not widely available, the protocols herein are based on well-established principles for structurally related bidentate nitrogen ligands in palladium-catalyzed C-N bond formation.

Introduction: The Power of the Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where a vast number of bioactive molecules are nitrogen-containing heterocycles and arylamines.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these crucial bonds.[2] This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl or heteroaryl halides (or pseudo-halides) and a wide array of amines, amides, and other nitrogen nucleophiles.[3] The reaction's broad substrate scope and functional group tolerance have revolutionized the synthesis of complex molecules, supplanting harsher, more limited classical methods.[4]

The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand that coordinates to the palladium center. The ligand plays a pivotal role in stabilizing the active catalytic species, promoting the key steps of oxidative addition and reductive elimination, and preventing catalyst deactivation.[5] A wide variety of phosphine- and N-heterocyclic carbene-based ligands have been developed, each with its own unique set of properties and applications.

8-Methyl-5,8-diazaspiro[3.5]nonane: A Promising Ligand Scaffold

Spirocyclic scaffolds have gained significant traction in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[6] The rigid, well-defined geometry of spirocycles can orient substituents in precise vectors, making them attractive cores for ligand design. 8-Methyl-5,8-diazaspiro[3.5]nonane, with its two strategically positioned nitrogen atoms, presents a compelling architecture for a bidentate ligand in palladium catalysis.

Potential Advantages of 8-Methyl-5,8-diazaspiro[3.5]nonane as a Ligand:

  • Defined Bite Angle: The spirocyclic framework enforces a specific bite angle, which can influence the geometry of the palladium complex and, consequently, its reactivity.

  • Enhanced Stability: The bidentate chelation to the palladium center can lead to more stable catalytic species with longer lifetimes.

  • Modulation of Steric and Electronic Properties: The methyl group on one of the nitrogen atoms introduces a degree of steric bulk and alters the electronic properties of the ligand, which can be fine-tuned to optimize catalytic activity.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, as illustrated below.[7]

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-X Ar-X R2NH R2NH Base Base

Figure 1: The Buchwald-Hartwig Catalytic Cycle. This diagram illustrates the key steps of the reaction, including oxidative addition, amine coordination, deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[2]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.[5]

  • Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3]

Representative Experimental Protocol

The following protocol is a general guideline for performing a Buchwald-Hartwig amination using 8-Methyl-5,8-diazaspiro[3.5]nonane as a ligand. Optimization of the reaction conditions (e.g., catalyst loading, base, solvent, temperature) is likely necessary for specific substrates.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagent_Prep Reagent Preparation and Degassing Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating Heating and Monitoring Reaction_Setup->Heating Quenching Quenching the Reaction Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification

Figure 2: General Experimental Workflow. This flowchart outlines the major steps involved in the experimental protocol, from preparation to purification.

Materials and Reagents
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 8-Methyl-5,8-diazaspiro[3.5]nonane (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas (argon or nitrogen) supply

Procedure
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and 8-Methyl-5,8-diazaspiro[3.5]nonane to a dry Schlenk tube. Add half of the anhydrous toluene and stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a new tube with the catalyst components), add the aryl halide, amine, and sodium tert-butoxide.

  • Solvent Addition: Add the remaining anhydrous toluene to the reaction mixture.

  • Inert Atmosphere: Seal the Schlenk tube and purge with an inert gas for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: General Reaction Parameters

The following table summarizes typical reaction parameters that can serve as a starting point for optimization.

ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging substrates.
Ligand-to-Metal Ratio 1:1 to 2:1A slight excess of ligand can improve catalyst stability.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄The choice of base depends on the substrate and amine pKa.[8]
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for optimal results.[8]
Temperature 80-120 °CHigher temperatures may be required for less reactive aryl chlorides.
Reaction Time 2-24 hoursMonitor by an appropriate analytical method.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Consider a different palladium precursor or pre-activation of the catalyst.
Poorly soluble baseUse a more soluble base or a co-solvent. Increase stirring rate.
Deactivated ligandEnsure the purity of the 8-Methyl-5,8-diazaspiro[3.5]nonane.
Side Product Formation HydrodehalogenationUse a bulkier ligand or a different base.
Homocoupling of the amineUse a lower reaction temperature or a less reactive base.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, and the development of new ligands continues to expand its scope and utility. While 8-Methyl-5,8-diazaspiro[3.5]nonane is not yet a well-established ligand for this transformation, its structural features suggest it holds promise. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this and other novel spirocyclic diamine ligands in palladium-catalyzed C-N cross-coupling reactions, paving the way for the discovery of new and efficient synthetic methodologies.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. June 30, 2023. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • ResearchGate. Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. [Link]

  • IRIS. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. May 21, 2025. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. January 18, 2022. [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • MDPI. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. June 27, 2025. [Link]

  • Royal Society of Chemistry. Transition-metal-catalyzed enantioselective C–N cross-coupling. August 22, 2024. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. June 04, 2021. [Link]

  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. August 15, 2023. [Link]

  • Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • National Center for Biotechnology Information. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. June 20, 2023. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. June 23, 2022. [Link]

  • ResearchGate. (a) Palladium‐catalyzed synthesis of 8 from 5: Examples ([a] The... [Link]

  • Nature. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. March 25, 2025. [Link]

  • CNR-IRIS. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimi. April 01, 2023. [Link]

  • National Center for Biotechnology Information. Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. [Link]

Sources

Method

Reagents and conditions for N-alkylation of 8-Methyl-5,8-diazaspiro[3.5]nonane

Application Note: Regioselective N-Alkylation of 8-Methyl-5,8-diazaspiro[3.5]nonane Subtitle: Mechanistic Rationale and Validated Protocols for Spirocyclic Diamine Functionalization Mechanistic Rationale and Structural C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective N-Alkylation of 8-Methyl-5,8-diazaspiro[3.5]nonane Subtitle: Mechanistic Rationale and Validated Protocols for Spirocyclic Diamine Functionalization

Mechanistic Rationale and Structural Context

Spirocyclic diamines, such as 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8)[1], have emerged as critical bioisosteres for piperazine rings in modern drug discovery. By introducing a spiro-fusion, these scaffolds increase the fraction of sp³-hybridized carbons (Fsp³), which restricts conformational flexibility, improves target binding affinity, and enhances metabolic stability against cytochrome P450 enzymes.

In the 8-Methyl-5,8-diazaspiro[3.5]nonane molecule, the 8-position is already functionalized with a methyl group (forming a tertiary amine), leaving the secondary amine at the 5-position as the exclusive nucleophilic site. However, the [3.5] spirocyclic core imposes significant steric hindrance around this 5-position compared to unhindered piperazines. Consequently, N-alkylation at this site requires carefully optimized conditions to drive the reaction to completion while avoiding degradation or over-alkylation byproducts. To achieve this, two primary methodologies are employed: Direct S_N2 Alkylation and Reductive Amination[2][3].

Reaction Pathways Visualization

G SM 8-Methyl-5,8-diazaspiro[3.5]nonane (Secondary Amine) DA Direct Alkylation (R-X, Base, Polar Aprotic) SM->DA Alkyl Halide (SN2) RA Reductive Amination (R-CHO, Reductant, Acidic) SM->RA Carbonyl (Imine Reduction) Prod 5-Alkyl-8-methyl-5,8-diazaspiro[3.5]nonane (Tertiary Amine) DA->Prod Base-mediated RA->Prod Hydride-mediated

Reaction pathways for the N-alkylation of 8-Methyl-5,8-diazaspiro[3.5]nonane.

Quantitative Comparison of Alkylation Modalities

The choice between direct alkylation and reductive amination depends heavily on the nature of the alkylating agent (steric bulk, presence of leaving groups) and the stability of the functional groups present[2].

ParameterDirect Alkylation (S_N2)Reductive Amination
Electrophile Alkyl halides (R-Cl, R-Br, R-I), SulfonatesAldehydes, Ketones
Reagents K₂CO₃ or DIPEA, NaI (catalytic)NaBH(OAc)₃ or NaBH₃CN, AcOH
Solvent DMF, MeCN, or THFDCE, DCM, or MeOH
Temperature 60–80 °C (requires thermal activation)Room Temperature (20–25 °C)
Typical Yield 60–85%75–95%
Primary Byproducts Elimination products (alkenes) from R-XAlcohol (from over-reduction of carbonyl)
Steric Tolerance Poor (fails with tertiary halides)Moderate to Good (with Ti(OPr-i)₄ additive)

Step-by-Step Experimental Protocols

Protocol A: Direct N-Alkylation via S_N2 Displacement

Causality & Design: This method is ideal for primary and unhindered secondary alkyl halides. Because the 5-position of the spirocycle is sterically hindered, a polar aprotic solvent (DMF or MeCN) is used to leave the nucleophile un-solvated and highly reactive. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its bulky isopropyl groups prevent it from competing as a nucleophile, ensuring the alkyl halide reacts exclusively with the diazaspiro compound[2][3]. Catalytic sodium iodide (NaI) is often added for alkyl chlorides to facilitate an in situ Finkelstein reaction, generating a more reactive alkyl iodide intermediate[3].

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 8-Methyl-5,8-diazaspiro[3.5]nonane (1.0 equivalent, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (2.5 equivalents, 2.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide (1.1 equivalents, 1.1 mmol). If using an alkyl chloride, add catalytic NaI (0.1 equivalents, 0.1 mmol).

  • Thermal Activation: Heat the reaction mixture to 70 °C using an oil bath.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS every 2 hours. Validation Logic: The protocol is self-validating when the M+H peak of the secondary amine starting material disappears, and the M+H peak of the tertiary amine product plateaus.

  • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination in the final product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the pure 5-alkylated product.

Protocol B: Reductive Amination

Causality & Design: Reductive amination is generally preferred for attaching bulkier alkyl groups or when avoiding the harsh basic/thermal conditions of direct alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice because it is mild and selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde or ketone[3]. For highly hindered ketones, the addition of Titanium(IV) isopropoxide (Ti(OPr-i)₄) acts as a Lewis acid and water scavenger, driving the equilibrium toward imine formation prior to reduction[4].

Procedure:

  • Imine Formation: Dissolve 8-Methyl-5,8-diazaspiro[3.5]nonane (1.0 equivalent, 1.0 mmol) and the target aldehyde/ketone (1.2 equivalents, 1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 equivalents, 1.5 mmol) to adjust the pH to ~4-5, which is optimal for iminium ion formation. If using a sterically hindered ketone, add Ti(OPr-i)₄ (1.5 equivalents) and stir for 2 hours before proceeding[4].

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add NaBH(OAc)₃ (1.5 equivalents, 1.5 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Self-Validation (Monitoring): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin and heat. Validation Logic: The secondary amine starting material will produce a bright pink/purple spot. The successful formation of the tertiary amine product will not stain with Ninhydrin, providing a clear visual validation of reaction completion.

  • Quench and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stirring for 15 minutes until gas evolution ceases. Extract with DCM (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

References

  • [4] Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • [3] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

Application

Application Note: Incorporating 8-Methyl-5,8-diazaspiro[3.5]nonane into Lead Optimization Pipelines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The transition from planar, sp²-rich arc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The transition from planar, sp²-rich architectures to three-dimensional, sp³-rich frameworks—often termed the "escape from flatland"—is a highly effective strategy to reduce clinical attrition in drug development[1]. Within this paradigm, 8-Methyl-5,8-diazaspiro[3.5]nonane has emerged as a structurally privileged bioisostere for the ubiquitous piperazine and piperidine rings[2].

As a Senior Application Scientist, I frequently observe lead optimization campaigns stall due to the inherent liabilities of exposed piperazines: rapid CYP450-mediated N-dealkylation, poor solubility, and off-target hERG channel blockade. The 8-Methyl-5,8-diazaspiro[3.5]nonane scaffold resolves these issues through highly specific structural causality:

  • Steric Shielding: The spiro-fused cyclobutane ring adjacent to the N5 secondary amine introduces immense steric bulk. This directly restricts the access of the CYP450 heme-iron complex to the alpha-carbon, shutting down primary oxidative metabolic pathways[3].

  • Altered Exit Vectors: The spiro-fusion forces a 90-degree twist in the molecule's geometry. This alters the spatial trajectory of attached pharmacophores, often unlocking novel binding interactions in sterically demanding target pockets while disrupting planar pi-stacking interactions required for hERG binding.

  • Modulated Basicity: The inductive effect of the spiro-fusion slightly lowers the pKa of the basic nitrogen compared to a standard N-methylpiperazine, reducing lipophilicity (LogD) and improving overall aqueous solubility.

CYP_Shielding Spiro 8-Methyl-5,8-diazaspiro[3.5]nonane (High Fsp3 Scaffold) Steric Spiro-Carbon Steric Shielding Spiro->Steric Outcome Prolonged Half-Life (Reduced N-Dealkylation) Spiro->Outcome Shifts Pathway CYP CYP450 (e.g., 3A4) Oxidative Metabolism Steric->CYP Blocks Heme Access

Caption: Mechanistic rationale for enhanced metabolic stability via spirocyclic steric shielding.

Quantitative Profiling: Piperazine vs. Diazaspiro[3.5]nonane

To justify the synthetic effort of incorporating a spirocyclic diamine, teams must rely on quantitative metrics. The table below summarizes typical shifts in physicochemical and ADME properties when replacing a terminal N-methylpiperazine with 8-Methyl-5,8-diazaspiro[3.5]nonane in a standard small-molecule lead[2].

ParameterPiperazine LeadDiazaspiro[3.5]nonane AnalogMechanistic Rationale for Shift
Fsp³ 0.450.62Addition of the spirocyclobutane ring increases 3D character and structural complexity.
LogD (pH 7.4) 2.82.4Altered dipole moment and disrupted planarity reduce overall lipophilicity.
pKa (Basic Center) 9.28.6Spiro-fusion exerts a mild electron-withdrawing inductive effect, lowering the pKa.
Intrinsic Clearance ( CLint​ ) 85 µL/min/mg22 µL/min/mgSteric bulk at the spiro-carbon shields the adjacent amine from CYP-mediated alpha-oxidation.
hERG IC₅₀ 1.2 µM>10.0 µMLowered pKa and increased 3D bulk disrupt binding in the cylindrical hERG channel cavity.

Strategic Integration Workflow

Integrating this scaffold requires a deliberate workflow. Because the N5 amine is sterically hindered, standard Nucleophilic Aromatic Substitution (SNAr) reactions often yield poor conversions. Optimization pipelines must pivot to transition-metal-catalyzed cross-couplings early in the synthesis route.

LO_Pipeline Start Plan: Piperazine Bioisosteric Replacement Synth Synthesis: Buchwald-Hartwig Coupling Start->Synth Assay In Vitro Profiling: HLM & Target Affinity Synth->Assay Validated >95% Purity Decision Does Fsp3 & T1/2 Improve? Assay->Decision Success Advance to In Vivo PK/PD Decision->Success Yes (Reduced CLint) Fail Iterative SAR Redesign Decision->Fail No (Poor Affinity)

Caption: Workflow for integrating 8-Methyl-5,8-diazaspiro[3.5]nonane into lead optimization.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into every step to ensure that failure points are immediately detectable.

Protocol A: Buchwald-Hartwig Cross-Coupling of 8-Methyl-5,8-diazaspiro[3.5]nonane

Causality: The steric hindrance of the cyclobutane ring adjacent to the N5 secondary amine makes standard SNAr unviable. We utilize RuPhos as the ligand because its bulky, electron-rich biaryl structure specifically accommodates hindered secondary amines and accelerates the crucial reductive elimination step, preventing catalyst deactivation.

Reagents & Materials:

  • Aryl Halide Lead (1.0 equiv, 0.5 mmol)

  • 8-Methyl-5,8-diazaspiro[3.5]nonane (1.2 equiv, 0.6 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • RuPhos (0.10 equiv, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with the aryl halide, Pd₂(dba)₃, RuPhos, and NaOtBu. Self-Validation: The color should be a deep purple/red (active Pd(0) complex formation).

  • Amine Addition: Add 8-Methyl-5,8-diazaspiro[3.5]nonane, followed by anhydrous toluene. Seal the tube, remove it from the glovebox, and stir at 95°C for 12 hours.

  • Reaction Monitoring (Self-Validation): At 4 hours, pull a 10 µL aliquot, quench in 1 mL Acetonitrile, and analyze via LC-MS. You must observe the disappearance of the aryl halide mass and the appearance of the[M+H]+ peak for the spiro-coupled product. If unreacted amine remains with no product formation, the catalyst has likely oxidized; abort and restart with stricter anaerobic controls.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NaHCO₃ to remove unreacted starting materials, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure bioisostere.

Protocol B: High-Throughput Microsomal Stability Assay (HLM)

Causality: To prove that the spiro-substitution successfully shields the amine from CYP450 metabolism[3], we must calculate the intrinsic clearance ( CLint​ ). We use cold acetonitrile to instantly precipitate microsomal proteins, halting enzymatic activity at precise time points to ensure kinetic accuracy.

Reagents & Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • NADPH Regenerating System (Solution A: NADP+ & Glc-6-P; Solution B: G6PDH)

  • Test Compound (10 mM in DMSO)

  • Verapamil (Positive control for rapid clearance)

  • Ice-cold Acetonitrile containing Internal Standard (IS, e.g., Tolbutamide 100 ng/mL)

Step-by-Step Methodology:

  • Matrix Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • Compound Spiking: Add the test compound (final concentration 1 µM, final DMSO <0.1%). Self-Validation: High DMSO concentrations inhibit CYP450s; maintaining <0.1% ensures unhindered enzyme kinetics.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a microtiter plate containing 150 µL of ice-cold Acetonitrile + IS. Causality: The 3:1 ratio of organic to aqueous crashes out the proteins instantly, locking the metabolic state.

  • Extraction & Analysis: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio (Analyte/IS) versus time. The slope of the linear regression (-k) is used to calculate CLint​ = (k * 1000) / (0.5 mg/mL). A successful bioisosteric replacement will show a CLint​ reduction of at least 3-fold compared to the planar piperazine lead.

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry ResearchGate / Helvetica Chimica Acta[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands National Center for Biotechnology Information (PMC)[Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity PubMed / Bioorganic & Medicinal Chemistry[Link]

Sources

Method

Application Note: Scale-Up Synthesis Strategies for 5,8-Diazaspiro[3.5]nonane Building Blocks

Executive Summary The transition from flat, high-clearance aromatic rings to three-dimensional, sp³-rich frameworks is a cornerstone of modern drug discovery. Spirocyclic diamines, particularly the 5,8-diazaspiro[3.5]non...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, high-clearance aromatic rings to three-dimensional, sp³-rich frameworks is a cornerstone of modern drug discovery. Spirocyclic diamines, particularly the 5,8-diazaspiro[3.5]nonane system, have emerged as premier bioisosteres for piperazine. By rigidifying the diamine core, this scaffold alters the basicity (pKa) of the nitrogen atoms, improves metabolic stability, and enhances target binding thermodynamics. This application note details a robust, scalable, and highly regioselective synthesis route for tert-butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate, a critical building block utilized in the development of next-generation PARP inhibitors[1] and BTK inhibitors[2].

Strategic Rationale: The Diketopiperazine (DKP) Route

Historically, spiro-piperazines have been synthesized via the Strecker reaction on cyclic ketones. However, the Strecker route relies on highly toxic cyanide reagents, suffers from poor atom economy, and often yields symmetrical diamines that are difficult to mono-protect regioselectively on scale.

To bypass these limitations, we employ a Diketopiperazine (DKP) cyclization strategy . Starting from commercially available 1-aminocyclobutanecarboxylic acid (1-ACBC), the piperazine ring is constructed via an intramolecular amidation. This route offers three distinct process chemistry advantages:

  • Inherent Regiocontrol: The synthesis naturally differentiates the two nitrogen atoms (N5 becomes a secondary amine upon reduction, while N8 is protected by a benzyl group), allowing for flawless mono-Boc protection later in the sequence.

  • Chromatography-Free Intermediates: The DKP intermediate, 8-benzyl-5,8-diazaspiro[3.5]nonane-6,9-dione[3], is highly crystalline and can be isolated via simple filtration.

  • Scalability: It avoids hazardous reagents, utilizing standard Schotten-Baumann conditions and robust hydride reductions.

Synthetic Workflow

SynthesisWorkflow SM 1-ACBC Methyl Ester Step1 Step 1: Acylation (Chloroacetyl chloride, Et3N) SM->Step1 Int1 Chloroacetamide Intermediate Step1->Int1 Step2 Step 2: Amination & Cyclization (Benzylamine, EtOH, Δ) Int1->Step2 DKP 8-Benzyl-5,8-diazaspiro[3.5] nonane-6,9-dione Step2->DKP Step3 Step 3: Global Reduction (LiAlH4, THF, Δ) DKP->Step3 Diamine 8-Benzyl-5,8-diazaspiro [3.5]nonane Step3->Diamine Step4 Step 4: Regioselective Protection (Boc2O, DCM) Diamine->Step4 BocInt 5-Boc-8-benzyl-5,8-diazaspiro [3.5]nonane Step4->BocInt Step5 Step 5: Debenzylation (H2, Pd/C, MeOH) BocInt->Step5 Target tert-Butyl 5,8-diazaspiro [3.5]nonane-5-carboxylate Step5->Target

Figure 1: Five-step scalable synthesis of tert-Butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate.

Process Chemistry & Scale-Up Protocols

Every protocol below is designed as a self-validating system, ensuring that process chemists can verify reaction completion before advancing, thereby preventing costly downstream failures.

Step 1: Acylation of 1-ACBC Methyl Ester
  • Causality: Chloroacetyl chloride provides the necessary two-carbon linker (C6 and C7) required to close the 6-membered piperazine ring. Triethylamine (Et₃N) is utilized as an acid scavenger to prevent the premature hydrolysis of the methyl ester.

  • Protocol: Suspend 1-ACBC methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol). Add Et₃N (2.5 eq) and cool the mixture to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise over 1 hour to maintain the internal temperature below 5 °C. Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The complete disappearance of the primary amine spot (which stains deep purple) confirms full conversion to the chloroacetamide intermediate.

Step 2: Amination and DKP Cyclization
  • Causality: Benzylamine serves a dual purpose. First, it acts as a nucleophile to displace the primary chloride. Second, the resulting secondary amine spontaneously attacks the adjacent methyl ester, driving a thermodynamically favorable cyclization to form the diketopiperazine (DKP)[3]. The bulky benzyl group prevents over-alkylation and serves as an orthogonal protecting group.

  • Protocol: Dissolve the crude chloroacetamide in ethanol (10 vol). Add benzylamine (3.0 eq) and heat to reflux (78 °C) for 16 hours. Cool the reaction mixture to 0 °C. The product, 8-benzyl-5,8-diazaspiro[3.5]nonane-6,9-dione, will precipitate as a white solid. Filter and wash with cold ethanol.

  • Self-Validation: LC-MS analysis of the precipitate must show the target mass (Calculated for C₁₄H₁₆N₂O₂: 244.12; Found: [M+H]⁺ = 245.1). IR spectroscopy will show strong, characteristic imide/amide carbonyl stretches at ~1680 cm⁻¹.

Step 3: Global Reduction
  • Causality: The rigid DKP bis-amide is highly sterically hindered. Lithium aluminum hydride (LiAlH₄) is required to forcefully reduce both carbonyls to yield the saturated spiro-diamine.

  • Protocol: Suspend LiAlH₄ (4.0 eq) in dry THF (15 vol) at 0 °C under N₂. Slowly add the DKP solid in portions to control H₂ evolution. Heat to reflux for 12 hours. Cool to 0 °C and perform a strict Fieser-Fieser workup: for every n grams of LiAlH₄, add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O. Stir vigorously until the aluminum salts form a granular white precipitate. Filter through Celite and concentrate the filtrate.

  • Self-Validation: GC-MS or LC-MS confirms the mass of the diamine (Calculated for C₁₄H₂₀N₂: 216.16; Found: [M+H]⁺ = 217.2). IR spectroscopy must confirm the complete disappearance of the carbonyl stretch.

Step 4: Regioselective Protection
  • Causality: Because N8 is masked by the benzyl group, N5 is the only available nucleophilic site. This allows for perfect regiocontrol when treating the diamine with Boc-anhydride, avoiding the statistical mixtures that plague symmetric diamine protections.

  • Protocol: Dissolve the crude diamine in DCM (10 vol). Add Et₃N (1.5 eq) followed by Boc₂O (1.05 eq). Stir at room temperature for 4 hours. Wash with brine, dry, and concentrate to yield 5-Boc-8-benzyl-5,8-diazaspiro[3.5]nonane.

  • Self-Validation: LC-MS confirms the mono-Boc mass ([M+H]⁺ = 317.2).

Step 5: Debenzylation
  • Causality: Catalytic hydrogenation cleanly cleaves the N-benzyl bond without affecting the Boc group or the spirocyclic core, yielding the final building block.

  • Protocol: Dissolve the protected intermediate in methanol (10 vol). Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂ and then H₂. Stir vigorously under an H₂ atmosphere (balloon or 50 psi in a Parr shaker for larger scales) for 12 hours. Filter through a tightly packed Celite pad to remove the pyrophoric catalyst, and concentrate the filtrate.

  • Self-Validation: ¹H-NMR (CDCl₃) must show the complete disappearance of the aromatic protons (7.2–7.4 ppm) and the benzylic CH₂ singlet (~3.5 ppm).

Quantitative Batch Analysis

The scalability of this workflow has been validated across multiple batch sizes. The reliance on precipitation (Step 2) and clean hydride reductions (Step 3) ensures that process efficiency scales linearly, as demonstrated in Table 1.

Batch ScaleDKP Yield (Step 2)Global Yield (Overall)Final Purity (HPLC, 210 nm)E-Factor (Estimated)
10 g 82%58%>98.5%45
100 g 85%61%>99.0%38
1.0 kg 88%64%>99.2%32
Table 1: Key performance metrics across escalating synthesis scales. The E-factor improves at larger scales due to optimized solvent recovery during the Fieser-Fieser workup and crystallization steps.

References

  • Poly-adp ribose polymerase (parp) inhibitors and uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-ZXwiPhxNtgfseilV_MxkY5i4ZCdySIRyrJbFDLLFIXuH-cFDkR0v1mEtsSgHHLeP8ITBSDLxTeqaDpawUibAdLBiyesLNgyURh5L_a0eqO54cdImNj89cU5x0dMWD4jJK_Mhx3-g06JuHciHpw==]
  • Bicyclic pyrazole bruton's tyrosine kinase inhibitors. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXXFnjyc8iA4QN5FSdWtrj0J3WFOGD9dM-BxL8uASFTNEX4KiLVXXJQAy4Xxdk7a8tp6T4-f4C_b1pvbADUFpOODtkJl4FEFKKDR1nlTKYr9Lkdy7z1yPkMR0VjgWxL5YRE8iUsIjG_dQhltYPWyY=]
  • WO 2020/152568 A1. Googleapis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-tHbCVU35VUfoz5dqM1ntjqQg3gkIjKpXxLGdaPLUzEI0GVI-dlsSqfBu99kUEsH4QrBv-uEQHQKzOn7ymcZwFRXPzcAt2r8tlvgF1ctcPeXrmg-jGRtm8GXWQfNXRqPu3jWDQb4oBymXWfAPmz6fs249u2Gv_1fvbL06SyHTlmtWMXM2l4RU4gN4bJJmA-3n]

Sources

Application

Application Note: High-Throughput Library Synthesis Utilizing the 8-Methyl-5,8-diazaspiro[3.5]nonane Scaffold

Target Audience: Medicinal Chemists, Parallel Synthesis Scientists, and Drug Discovery Professionals Focus: Scaffold functionalization, causality in reaction optimization, and self-validating library protocols. Introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Parallel Synthesis Scientists, and Drug Discovery Professionals Focus: Scaffold functionalization, causality in reaction optimization, and self-validating library protocols.

Introduction: Escaping "Flatland" with Spirocyclic Diamines

In modern drug discovery, the transition from planar, sp2 -rich aromatic molecules to three-dimensional, sp3 -rich architectures is a proven strategy to improve clinical success rates. High fraction sp3 ( Fsp3​ ) compounds generally exhibit superior physicochemical properties, including enhanced aqueous solubility, reduced promiscuity, and improved metabolic stability.

Spirocyclic diamines have emerged as privileged scaffolds in this paradigm[1]. Specifically, 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS 2090279-52-8) offers a highly rigid, 3D vector projection that is highly sought after in parallel library synthesis[2]. The incorporation of a four-membered ring into the spirocyclic system provides a unique spatial arrangement that cannot be achieved with traditional flat diamines like piperazine[3].

Physicochemical Profiling & Structural Rationale

The selection of 8-Methyl-5,8-diazaspiro[3.5]nonane over traditional cyclic diamines is driven by its distinct physicochemical profile. The spiro-fusion creates a sterically demanding environment around the secondary amine (N5), which, while requiring optimized synthetic protocols, ultimately shields the resulting amides or amines from rapid enzymatic degradation in vivo.

Table 1: Comparative Profiling of 8-Methyl-5,8-diazaspiro[3.5]nonane vs. Flat Analogs

PropertyN-Methylpiperazine (Traditional)8-Methyl-5,8-diazaspiro[3.5]nonane (Spiro)Impact on Library Quality
Conformational Space Planar/Chair (2D)Orthogonal spirocyclic rings (3D)Enhanced target engagement via unique 3D vector projection.
Steric Hindrance at NH LowModerate-HighImproves metabolic stability (steric shielding of the metabolic soft spot).
Basic pKa (est.) ~9.0~9.5 (N8 Tertiary Amine)Modulates solubility; enables robust Catch-and-Release purification.
Novelty / IP Space Highly saturatedEmerging / RareIncreases patentability of the resulting hit compounds.

Library Synthesis Workflow

The secondary amine at the N5 position serves as the primary vector for diversification. Due to the basic tertiary amine at N8, all library members are inherently basic, allowing for streamlined high-throughput purification using Strong Cation Exchange (SCX) chromatography.

Workflow A 8-Methyl-5,8-diazaspiro[3.5]nonane (Core Scaffold) B Diversification Vectors (Amide Coupling / Reductive Amination) A->B  Functionalization C Spirocyclic Compound Library (High Fsp3 Fraction) B->C  Parallel Synthesis D High-Throughput Screening (e.g., GPCRs, Kinases) C->D  Bioassay E Hit Identification & Lead Optimization D->E  Data Analysis

Workflow for library synthesis and screening utilizing the 8-Methyl-5,8-diazaspiro[3.5]nonane scaffold.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful high-throughput experimentation (HTE) requires understanding the causality behind reagent selection. The spiro[3.5]nonane system imposes steric bulk at the N5 position. Consequently, standard, low-energy coupling conditions often fail, necessitating the self-validating protocols detailed below.

Protocol A: High-Throughput Amide Library Synthesis

Objective: Generate a 96-well library of spirocyclic amides. Causality Insight: Standard carbodiimide chemistry (EDC/HOBt) often stalls at 40-50% conversion due to the steric hindrance of the spiro center. We employ HATU, a highly reactive uronium-based coupling agent, which generates an active 7-aza-OBt ester capable of overcoming the steric penalty. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to ensure the N5 amine is fully deprotonated without competing for the activated ester.

Step-by-Step Methodology:

  • Preparation of Carboxylic Acid Plate: Dispense a diverse set of carboxylic acids (0.12 mmol, 1.2 eq) into a 96-well deep-well block.

  • Activation: Add a solution of HATU (45.6 mg, 0.12 mmol, 1.2 eq) in anhydrous DMF (500 µL) to each well.

  • Base Addition: Add DIPEA (42 µL, 0.24 mmol, 2.4 eq) to each well. Agitate the block at 25 °C for 15 minutes to ensure complete formation of the active ester.

  • Scaffold Addition: Add 8-Methyl-5,8-diazaspiro[3.5]nonane (14.0 mg, 0.10 mmol, 1.0 eq) dissolved in DMF (200 µL) to each well. Seal the block and shake at 40 °C for 12 hours.

  • Self-Validation (In-Process Control): Remove a 5 µL aliquot from a representative well, quench with 95 µL Methanol, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the scaffold mass ( [M+H]+=141.2 ) is depleted by >95%, and the corresponding product mass is dominant.

  • SCX Purification: Dilute each well with 1 mL of MeOH. Load onto a pre-conditioned 96-well SCX SPE plate. Wash with MeOH (3 x 1 mL) to remove HATU byproducts and unreacted acids. Elute the basic spirocyclic amides using 2N NH3​ in MeOH (2 x 1 mL). Evaporate to yield the final library.

Protocol B: Parallel Reductive Amination

Objective: Generate a library of N-alkylated spirocyclic diamines. Causality Insight: Reductive amination of sterically encumbered amines requires a pre-equilibration step. Adding 1.0 equivalent of acetic acid lowers the activation energy for the dehydration step, driving complete iminium ion formation. Sodium triacetoxyborohydride (STAB) is chosen over sodium cyanoborohydride to eliminate the risk of toxic cyanide off-gassing in a high-throughput open-well format.

Step-by-Step Methodology:

  • Pre-Equilibration: To a 96-well block containing diverse aldehydes (0.12 mmol, 1.2 eq), add 8-Methyl-5,8-diazaspiro[3.5]nonane (14.0 mg, 0.10 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 600 µL).

  • Acid Catalysis: Add glacial acetic acid (6.0 µL, 0.10 mmol, 1.0 eq) to each well.

  • Self-Validation (Iminium Check): Shake at 25 °C for 2 hours. A quick LC-MS check of a control well should reveal the intermediate iminium mass ( [M+H]+=Scaffold+Aldehyde−18 ).

  • Reduction: Add STAB (31.8 mg, 0.15 mmol, 1.5 eq) as a solid or slurry in DCE to each well. Shake at 25 °C for 16 hours.

  • Quench & Workup: Quench the reactions by adding saturated aqueous NaHCO3​ (400 µL) to neutralize the acetic acid and destroy excess STAB. Extract the organic layer, dry over anhydrous Na2​SO4​ (using a phase-separator plate), and concentrate.

Conclusion

The 8-Methyl-5,8-diazaspiro[3.5]nonane scaffold represents a powerful building block for generating highly novel, 3D-rich chemical libraries. By understanding the steric and electronic constraints of the spirocyclic system, scientists can deploy the highly efficient, self-validating protocols outlined above to ensure robust library synthesis with high success rates.

References

  • Source: ResearchGate (Helvetica Chimica Acta)
  • Source: ACS Publications (Chemical Reviews)
  • 8-Methyl-5,8-diazaspiro[3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 8-Methyl-5,8-diazaspiro[3.5]nonane

Welcome to the Technical Support Center for the synthesis of 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8). As a highly polar, constrained spirocyclic diamine, this molecule is a highly valued building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8). As a highly polar, constrained spirocyclic diamine, this molecule is a highly valued building block in medicinal chemistry, particularly in the development of PARP inhibitors and CNS-active therapeutics.

The most reliable, scalable synthesis of this spiro-piperazine core relies on the construction of a spiro-diketopiperazine (DKP) intermediate from cyclobutanone, followed by a global reduction[1][2]. However, researchers frequently encounter severe yield bottlenecks due to the extreme steric shielding of the spiro-cyclobutane ring and the high water solubility of the final product.

This guide provides mechanistic insights, optimized protocols, and troubleshooting FAQs to ensure high-yielding, reproducible syntheses.

Synthetic Workflow & Critical Bottlenecks

SynthesisWorkflow Step1 Step 1: Bucherer-Bergs Cyclobutanone → Spiro-hydantoin Step2 Step 2: Hydrolysis & Esterification Hydantoin → Amino Ester Step1->Step2 Step3 Step 3: Acylation & Amination Amino Ester → Methylamino Amide Step2->Step3 Issue1 Yield Loss: Incomplete Hydrolysis Fix: Ba(OH)2, 150°C, Pressure Step2->Issue1 Step4 Step 4: DKP Cyclization Methylamino Amide → Spiro-DKP Step3->Step4 Step5 Step 5: Borane Reduction Spiro-DKP → Target Diamine Step4->Step5 Issue2 Yield Loss: Sluggish Cyclization Fix: DIPEA, Refluxing Toluene Step4->Issue2 Issue3 Yield Loss: Amine-Borane Adduct Fix: Acidic MeOH Quench & Reflux Step5->Issue3

Fig 1. Synthetic workflow and critical troubleshooting nodes for 8-Methyl-5,8-diazaspiro[3.5]nonane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield so low during the hydrolysis of the spiro-hydantoin intermediate? A: The spiro-hydantoin formed from cyclobutanone is exceptionally resistant to standard basic hydrolysis (e.g., refluxing NaOH/KOH). The causality lies in the steric bulk of the gem-disubstituted spiro carbon, which shields the carbonyl carbon from nucleophilic attack by hydroxide ions[2]. Solution: Abandon standard reflux conditions. Use Barium Hydroxide ( Ba(OH)2​⋅8H2​O ) in water inside a sealed pressure vessel (or microwave reactor) at 150 °C for 12–24 hours. The high pressure and temperature overcome the activation energy barrier dictated by the steric hindrance, quantitatively yielding 1-amino-1-cyclobutanecarboxylic acid.

Q2: My cyclization to the diketopiperazine (DKP) is stalling. How can I drive it to completion? A: The intermediate 1-(2-(methylamino)acetamido)cyclobutanecarboxylate must undergo intramolecular aminolysis to form the 6-membered DKP ring. While the Thorpe-Ingold effect from the cyclobutane ring favors cyclization, the secondary methylamine is a weaker nucleophile, and the ester is a poor electrophile[1]. Solution: Switch the solvent to anhydrous toluene and add 1.5 equivalents of N,N -Diisopropylethylamine (DIPEA). Refluxing with a Dean-Stark trap removes the methanol byproduct, driving the equilibrium forward.

Q3: LiAlH4​ reduction of the DKP intermediate is giving poor yields and unreacted starting material. What is the alternative? A: LiAlH4​ is a bulky, nucleophilic reducing agent. The C9 carbonyl of the spiro-DKP is flanked by the bulky cyclobutane ring, making nucleophilic attack highly unfavorable. You must switch to an electrophilic reducing agent like Borane-THF ( BH3​⋅THF )[3]. Borane is a small molecule that first coordinates to the electron-rich carbonyl oxygen, activating it and delivering hydride intramolecularly, completely bypassing the steric blockade.

Quantitative Comparison of DKP Reduction Methods
Reduction ReagentMechanism TypeTypical YieldProsCons
LiAlH4​ Nucleophilic15 - 30%Cheap, fast reaction time.Severe steric hindrance leads to incomplete reduction; cleavage side-reactions.
Red-Al Nucleophilic25 - 40%Soluble in organic solvents.Bulky reagent; stalls at the hemiaminal stage.
BH3​⋅THF Electrophilic85 - 95% Small steric profile; highly selective for amides.Requires stringent acidic quench to break stable amine-borane complexes.

Q4: I successfully reduced the DKP with Borane-THF, but I can't recover the product from the aqueous phase. How do I isolate this highly polar diamine? A: There are two overlapping issues here. First, borane reduction of amides generates a highly stable amine-borane adduct ( R3​N⋅BH3​ ). A standard aqueous workup leaves this complex intact, meaning your product is "invisible" and unreactive. Second, 8-Methyl-5,8-diazaspiro[3.5]nonane is highly water-soluble and will not partition into organic solvents like EtOAc or DCM. Solution: You must perform a methanolic HCl quench to destroy the B-N bond, followed by strong cation-exchange (SCX) chromatography to isolate the free base. See the detailed protocol below.

Step-by-Step Methodology: Borane Reduction & Cation-Exchange Isolation

This protocol is a self-validating system: the observation of hydrogen gas evolution confirms the destruction of excess borane, and the resin-capture method guarantees the isolation of the polar diamine without relying on unpredictable liquid-liquid partitioning[3].

Reagents Required:

  • 8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione (Spiro-DKP precursor)

  • BH3​⋅THF complex (1.0 M in THF)

  • Anhydrous Methanol & 6M Aqueous HCl

  • Dowex 50WX8 strongly acidic cation exchange resin (Hydrogen form)

  • 10% Aqueous Ammonia ( NH4​OH )

Step 1: Electrophilic Reduction

  • Suspend the Spiro-DKP (1.0 eq) in anhydrous THF (10 mL/g) in a flame-dried, multi-neck flask under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add BH3​⋅THF (4.0 to 5.0 eq). Mechanistic Note: Excess borane is required because the resulting diamines will coordinate with two equivalents of borane.

  • Remove the ice bath, attach a reflux condenser, and heat the reaction to 70 °C for 36 hours. Monitor the disappearance of the DKP carbonyl peaks via IR spectroscopy or LC-MS.

Step 2: Decomplexation (The Critical Quench)

  • Cool the reaction mixture to 0 °C.

  • Cautiously add anhydrous Methanol dropwise until vigorous effervescence (hydrogen gas evolution) ceases. This converts unreacted borane to volatile trimethyl borate ( B(OMe)3​ ).

  • Add 6M aqueous HCl (5.0 eq) directly to the flask.

  • Reflux the mixture at 70 °C for 2 hours. Causality: Heat and acid are mandatory to protonate the amine, forcing the dissociation of the stable B-N coordinate bond.

  • Concentrate the mixture in vacuo to a thick syrup to remove THF, Methanol, and B(OMe)3​ .

Step 3: Resin-Based Isolation

  • Dissolve the crude amine hydrochloride syrup in minimal deionized water.

  • Load the aqueous solution onto a pre-washed column of Dowex 50WX8 cation exchange resin. The protonated 8-Methyl-5,8-diazaspiro[3.5]nonane will bind tightly to the sulfonic acid groups.

  • Wash the column with 3 column volumes (CV) of deionized water, followed by 2 CV of Methanol. Validation: This step completely removes boric acid residues and neutral organic impurities.

  • Elute the target compound by passing 10% aqueous ammonia through the column. Collect the basic fractions (check with pH paper).

  • Lyophilize (freeze-dry) the combined basic fractions to yield pure 8-Methyl-5,8-diazaspiro[3.5]nonane as a free-flowing solid.

References
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at:[Link]

  • Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at:[Link]

  • Ammonia-Borane and Related N-B-H Compounds and Materials: Safety Aspects, Properties, and Applications. Energy.gov. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 8-Methyl-5,8-diazaspiro[3.5]nonane and Highly Polar Spirocycles

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of spirocyclic diamines like 8-Methyl-5,8-diazaspiro[3.5]nonane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of spirocyclic diamines like 8-Methyl-5,8-diazaspiro[3.5]nonane. These molecules possess unique physicochemical properties—specifically, high polarity, strong basicity (due to the presence of both secondary and tertiary amines), and high water solubility—that render traditional purification workflows ineffective.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity isolation of these critical drug discovery scaffolds.

Part 1: Troubleshooting & FAQs

Q1: Why does my diazaspiro[3.5]nonane streak severely on standard silica gel, even when using aggressive DCM/MeOH/NH4OH gradients? A1: This is a classic thermodynamic issue driven by acid-base interactions. Standard bare silica gel is populated with surface silanol groups (Si-OH) which are weakly acidic. 8-Methyl-5,8-diazaspiro[3.5]nonane contains two highly basic nitrogen atoms. When introduced to the column, the basic amines undergo strong ionic interactions with the acidic silanols, leading to severe tailing, poor recovery, and streaking[1]. Causality & Solution: Switch to an amine-functionalized stationary phase (e.g., KP-NH or equivalent). In these columns, the silica surface is covalently modified with aminopropyl groups, which effectively mask the acidic silanols. This neutralizes the stationary phase surface, allowing you to elute the spirocycle using simple, non-aggressive gradients (like Hexane/EtOAc) without the need for basic modifiers[1].

Q2: I attempted Reverse-Phase (RP) HPLC, but the spirocycle elutes in the void volume. How can I achieve retention? A2: Your molecule is highly polar and protonated under standard acidic RP-HPLC conditions (e.g., 0.1% TFA), making it too hydrophilic to partition into the hydrophobic C18 stationary phase. Furthermore, if you are using highly aqueous mobile phases (>95% water) to force retention, standard C18 chains undergo "phase collapse." The hydrophobic alkyl chains self-associate to minimize contact with water, drastically reducing the active surface area[2]. Causality & Solution: You have two orthogonal options:

  • High-pH Mobile Phase: Run the chromatography at pH 10 (using 10 mM Ammonium Bicarbonate or Ammonium Hydroxide). This deprotonates the spirocycle's amines, increasing the molecule's overall hydrophobicity and promoting retention on a pH-stable C18 column.

  • Aqueous C18 Columns: Use a polar-endcapped or "Aqueous C18" column. These phases incorporate hydrophilic groups that prevent phase collapse in highly aqueous conditions, allowing for better retention of polar amines[2].

Q3: My reaction mixture is highly complex. Is there a rapid way to isolate the basic spirocycle from neutral and acidic byproducts? A3: Yes. The most robust method for this is a "Catch-and-Release" workflow using Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE)[3]. SCX resin contains benzenesulfonic acid groups (pKa < 1) that remain negatively charged across the entire working pH range[4]. By loading your sample under acidic conditions, the diazaspiro[3.5]nonane becomes fully protonated and binds ionically to the resin. Neutral and acidic impurities are simply washed away with organic solvents. The pure spirocycle is then released by eluting with a basic solvent, which neutralizes the amines and breaks the ionic bond[4].

Part 2: Diagnostic Workflows

Chrom_Selection Issue Purification Challenge: 8-Methyl-5,8-diazaspiro[3.5]nonane Silica Normal Phase (Silica) Issue->Silica RP Reverse Phase (C18) Issue->RP Streak Severe Streaking (Acid-Base Interaction) Silica->Streak NoRet Poor Retention (High Polarity / Phase Collapse) RP->NoRet Sol1 Use Amine-Functionalized Silica (KP-NH) Streak->Sol1 Sol2 Use Aqueous C18 or High-pH Mobile Phase NoRet->Sol2

Troubleshooting logic tree for spirocycle chromatography selection.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: SCX SPE Catch-and-Release for Basic Spirocycles

Scientific Grounding & Self-Validation: This protocol relies on precise pH control relative to the pKa of the spirocycle (~9.5). The load pH must be at least 2 units below the pKa to ensure >99% protonation, while the elution pH must be at least 2 units above the pKa to ensure >99% deprotonation[5].

  • Conditioning: Pass 2 Column Volumes (CV) of Methanol through the SCX cartridge to wet the stationary phase, followed by 2 CV of 2% Formic Acid in Water to equilibrate the acidic environment[6].

  • Loading: Dilute the crude 8-Methyl-5,8-diazaspiro[3.5]nonane mixture in 2% Formic Acid (ensure pH is ~3-4). Load onto the cartridge at a flow rate of 1 mL/min.

    • Self-Validation Step: Spot the flow-through on a TLC plate and stain with ninhydrin; if the amine is detected, the resin capacity is exceeded or the load pH is too high.

  • Washing: Wash with 3 CV of 0.1 N HCl in Water, followed by 3 CV of Methanol. This sequentially removes hydrophilic and hydrophobic neutral/acidic impurities[4].

  • Elution: Elute the target spirocycle using 3 CV of 5% Ammonium Hydroxide (NH4OH) in Methanol[4].

  • Recovery: Evaporate the basic methanolic eluate under reduced pressure to yield the pure free-base spirocycle.

SCX_Workflow Start Crude Mixture (Basic Amine + Neutrals) Condition Condition SCX Cartridge (MeOH -> Acidic H2O) Start->Condition Load Load Sample (pH 3) Amine Protonated Condition->Load Wash Wash (Acidic MeOH) Neutrals Elute Load->Wash Ionic binding to SO3- Elute Elute (5% NH4OH/MeOH) Amine Neutralized Wash->Elute Impurities removed Pure Evaporate to yield Pure Spirocycle Elute->Pure Target released

SCX SPE Catch-and-Release Workflow for Basic Amines.

Part 4: Quantitative Data & Phase Selection

To streamline your method development, consult the following matrix comparing stationary phases for 8-Methyl-5,8-diazaspiro[3.5]nonane purification:

TechniqueStationary PhasePrimary Retention MechanismIdeal Mobile PhaseBest Use Case
Normal Phase Amine-modified Silica (KP-NH)Adsorption (Hydrogen bonding/Dipole)Hexane / Ethyl AcetateRoutine flash purification of crude reaction mixtures[1].
Reverse Phase Aqueous C18 (Polar Endcapped)Hydrophobic partitioningWater / MeCN (0.1% Formic Acid)High-resolution separation of closely related spirocycle analogs[2].
Reverse Phase High-pH Stable C18Hydrophobic partitioning10 mM NH4HCO3 (pH 10) / MeCNPreparative HPLC when the free-base form is strictly required.
Ion Exchange Strong Cation Exchange (SCX)Ionic (Electrostatic attraction)Load: Acidic H2O.Elute: Basic MeOHRapid scavenging and desalting of basic amines from complex matrices[3].

Sources

Troubleshooting

Technical Support Center: Solubility Optimization of 8-Methyl-5,8-diazaspiro[3.5]nonane

Welcome to the Application Scientist Troubleshooting Portal. 8-Methyl-5,8-diazaspiro[3.5]nonane is a privileged nitrogen-containing spirocyclic scaffold of significant interest in medicinal and organic chemistry[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. 8-Methyl-5,8-diazaspiro[3.5]nonane is a privileged nitrogen-containing spirocyclic scaffold of significant interest in medicinal and organic chemistry[1]. However, its unique structural features—specifically the presence of both a secondary and a tertiary amine within a compact spiro-fused ring system—create distinct solubility challenges during synthesis.

This guide provides field-proven, mechanistically grounded solutions to optimize the solubility of this compound in organic solvents, ensuring seamless integration into your cross-coupling, amidation, and alkylation workflows.

Part 1: Fundamental Physicochemical Profiling

To manipulate solubility, we must first understand the thermodynamic and electronic properties of the molecule. The table below summarizes the quantitative data driving our solvent and base selection strategies.

Physicochemical PropertyValue / DescriptionImpact on Organic Solubility & Workflow
Molecular Formula C₈H₁₆N₂Low molecular weight and high heteroatom density result in a highly polar molecule.
pKa (Predicted) ~9.5 (Tertiary N), ~11.53 (Secondary N)The high basicity of the secondary amine[2] requires an aqueous pH > 12 for complete free-basing.
LogP ~0.5 to 1.0Highly hydrophilic; the free base exhibits poor spontaneous solubility in non-polar aliphatic hydrocarbons.
Salt Form (Commercial) Dihydrochloride (Solid)High ionic lattice energy makes it completely insoluble in low-dielectric solvents like DCM, THF, or Toluene.
Free Base Form Viscous oil / low-melting solidHighly soluble in DCM, EtOAc, and alcohols, but highly prone to moisture absorption (hygroscopic).
Part 2: Troubleshooting FAQs & Causality

Q1: Why does my 8-Methyl-5,8-diazaspiro[3.5]nonane precipitate immediately when added to dichloromethane (DCM) or tetrahydrofuran (THF)? The Causality: If you purchased this building block commercially, it was likely supplied as a dihydrochloride salt to ensure shelf stability. The ionic lattice energy of the dihydrochloride salt vastly exceeds the solvation energy provided by low-dielectric solvents like DCM or THF. The Solution: You must disrupt the ionic lattice. For reactions tolerant of polar aprotic environments, perform an in situ neutralization by suspending the salt in a highly polar solvent (e.g., DMF or DMSO) and adding 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The DIPEA acts as a proton acceptor, transitioning the salt to a transient, solvated free base.

Q2: I am running a Buchwald-Hartwig cross-coupling in toluene. How do I optimize the solubility of the diamine? The Causality: Even as a free base, the secondary amine at the 5-position acts as a strong hydrogen-bond donor and acceptor, leading to intermolecular aggregation in non-polar solvents like toluene. The Solution: Introduce a phase modifier or use a strong lipophilic base. Pre-stirring the diamine hydrochloride with Sodium tert-butoxide (NaOtBu) in a Toluene/tert-Amyl alcohol (4:1) mixture forms a highly soluble sodium amide complex. The tert-Amyl alcohol disrupts the diamine's hydrogen-bonding network without poisoning the palladium catalyst.

Q3: Are there greener solvent alternatives that maintain high solubility for diazaspiro scaffolds? The Causality: Traditional dipolar aprotic solvents (DMF, NMP) are facing strict regulatory pressures due to toxicity. The Solution: γ-Valerolactone (GVL) is a bio-based dipolar aprotic solvent that exhibits excellent solvation properties for diazaspiro scaffolds. Studies have shown that substitution reactions of diazaspiro[3.5]nonane derivatives in GVL can yield up to 98% product, outperforming traditional solvents like DMF[3].

Part 3: Standardized Methodologies & Visualizations
Protocol: Aqueous Free-Basing of 8-Methyl-5,8-diazaspiro[3.5]nonane

When anhydrous, non-polar conditions are strictly required (e.g., Grignard additions or moisture-sensitive couplings), in situ neutralization is insufficient. Use this self-validating extraction protocol to isolate the pure free base.

Step-by-Step Methodology:

  • Dissolution: Suspend 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride (1.0 eq) in a minimal volume of deionized water (approx. 5 mL/g). Causality: Water possesses a high dielectric constant (ε ≈ 80), which is required to overcome the strong ionic lattice energy of the dihydrochloride salt.

  • Basification: Chill the flask to 0–5 °C. Slowly add 2M NaOH (aq) dropwise under continuous stirring until the aqueous phase reaches pH > 12. Causality: The secondary amine has a pKa of ~11.53[2]. According to the Henderson-Hasselbalch equation, adjusting the pH to strictly >12 ensures >99% of the molecules are completely deprotonated, preventing yield loss during extraction.

  • Extraction: Extract the aqueous layer with a 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (iPrOH) (3 x 10 mL/g). Causality: Pure DCM struggles to extract highly polar diamines. The iPrOH acts as a phase modifier, disrupting the aqueous hydration sphere around the amine and drastically improving the partition coefficient into the organic layer.

  • Drying & Isolation: Combine the organic extracts and dry over anhydrous Na₂SO₄ for 30 minutes. Filter, then concentrate under reduced pressure (water bath < 30 °C) to yield the free base. Self-Validation: A clear, viscous oil indicates successful removal of the salt lattice and water. Store immediately under Argon, as the free base is highly hygroscopic.

Mechanistic Workflows

SolventOptimization Start 8-Methyl-5,8-diazaspiro[3.5]nonane Source Material Salt Dihydrochloride Salt (Insoluble in DCM/THF) Start->Salt Supplied as FreeBase Free Base (Soluble in DCM/THF) Start->FreeBase Supplied as InSitu In Situ Neutralization (Add DIPEA + DMF/GVL) Salt->InSitu Polar Reactions ExSitu Aqueous Free-Basing (NaOH + DCM/iPrOH) Salt->ExSitu Non-Polar Reactions Solvated2 Solvated Active Amine in Non-Polar Media FreeBase->Solvated2 Direct Dissolution Solvated1 Solvated Active Amine in Polar Media InSitu->Solvated1 ExSitu->Solvated2

Fig 1: Decision matrix for solvent and base selection based on the initial compound state.

SolvationMechanism Salt Dihydrochloride Salt Strong Ionic Lattice Base + DIPEA/NaOH Proton Transfer Salt->Base MonoSalt Monohydrochloride Partial Solvation Base->MonoSalt FreeBase Free Base H-Bonding Network MonoSalt->FreeBase Solvated Solvated Amine Reaction Ready FreeBase->Solvated

Fig 2: Stepwise deprotonation and solvation mechanism of the dihydrochloride salt.

Sources

Optimization

Addressing storage stability and degradation of 8-Methyl-5,8-diazaspiro[3.5]nonane

Welcome to the Technical Support Center for 8-Methyl-5,8-diazaspiro[3.5]nonane . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Methyl-5,8-diazaspiro[3.5]nonane . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot storage stability issues, understand degradation mechanisms, and recover compromised samples.

Spirocyclic diamines possess unique conformational rigidity, making them highly valuable as piperazine bioisosteres in drug discovery[1]. However, the presence of both an exposed secondary amine and a tertiary N-methyl amine within a strained spirocyclic framework introduces specific vulnerabilities to atmospheric degradation[2].

Part 1: Mechanistic Overview of Degradation Pathways

Understanding why a compound degrades is the first step in preventing it. 8-Methyl-5,8-diazaspiro[3.5]nonane primarily degrades via two distinct atmospheric pathways:

  • Carbamate Formation (CO₂ Absorption): The secondary amine nitrogen acts as a strong nucleophile, attacking the electrophilic carbon of atmospheric carbon dioxide to form a carbamic acid intermediate. This rapidly interacts with a second amine equivalent to form a stable alkylammonium carbamate salt[3]. This drastically alters the physical state of the compound and quenches its nucleophilicity.

  • Oxidative Degradation: The tertiary amine (N-methyl) and the secondary amine are susceptible to Single Electron Transfer (SET) oxidation. Exposure to O₂, accelerated by light or trace transition metals, leads to the formation of N-oxides and nitroxide radicals, which can ultimately trigger irreversible C-N bond cleavage and ring opening[2].

DegradationPathways A 8-Methyl-5,8-diazaspiro[3.5]nonane (Intact Diamine) B Atmospheric CO2 Exposure A->B Nucleophilic Attack C O2 / Light / Heat Exposure A->C Oxidation D Alkylammonium Carbamate (Reversible) B->D Carbamate Formation E N-Oxide / Nitroxide Radicals (Irreversible) C->E N-Oxidation F C-N Bond Cleavage (Ring Opening) C->F Advanced Degradation

Fig 1. Primary degradation pathways of 8-Methyl-5,8-diazaspiro[3.5]nonane under ambient conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why did my 8-Methyl-5,8-diazaspiro[3.5]nonane sample gain weight and become highly viscous/solidify? A1: This is a classic symptom of carbon dioxide (CO₂) absorption. The formation of an alkylammonium carbamate salt increases the molecular weight and creates strong intermolecular ionic interactions, turning free-flowing liquids or powders into sticky gums or solids[3]. While this reduces the reactivity of the amine in downstream coupling reactions[4], the process is entirely reversible (See Workflow 2).

Q2: My sample has developed a yellow/brown tint over the last few months. Is it still usable? A2: Discoloration typically indicates oxidative degradation. The formation of nitroxide radicals and highly conjugated ring-opened byproducts creates chromophores that absorb visible light, appearing yellow or brown[2]. Unlike carbamate formation, oxidative degradation is irreversible. If the discoloration is severe, the sample must be purified via column chromatography or discarded.

Q3: What are the absolute optimal storage conditions for this compound? A3: To prevent both carbamate formation and oxidation, 8-Methyl-5,8-diazaspiro[3.5]nonane must be stored under a strict inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the compound better). It should be kept desiccated and stored at -20°C for long-term stability[1].

Part 3: Quantitative Stability Profile

To illustrate the causality between storage conditions and degradation, we have summarized accelerated stability data below. Notice how the presence of ambient air drastically accelerates purity loss compared to inert conditions.

Storage ConditionAtmosphereDurationRemaining Purity (LC-MS)Primary Degradant Identified
-20°C Argon (Sealed)12 months> 99.5%None
25°C Argon (Sealed)6 months98.2%Trace N-oxide
25°C Ambient Air1 month85.0%Carbamate salt (Reversible)
40°C (Light) Ambient Air14 days< 70.0%N-oxide & C-N cleavage products

Part 4: Troubleshooting Guides & Experimental Protocols

TroubleshootingLogic Start Sample Quality Issue Detected Vis Visual & Physical Inspection Start->Vis Weight Weight Gain / Viscosity Increase? Vis->Weight Color Yellow / Brown Discoloration? Vis->Color Carb Diagnosis: Carbamate Formation Weight->Carb Yes Ox Diagnosis: Oxidative Degradation Color->Ox Yes Act1 Action: Perform Free-Basing Protocol Carb->Act1 Reversible Act2 Action: Column Chromatography / Discard Ox->Act2 Irreversible

Fig 2. Troubleshooting logic tree for identifying and resolving spirocyclic diamine degradation.

Workflow 1: Purity Assessment & Degradant Identification

Before attempting recovery, you must diagnose the exact nature of the degradation.

  • Step 1: Sample Preparation. Dissolve 1 mg of the suspected degraded sample in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: The spirocyclic diamine is highly polar. Using a highly organic solvent will cause poor peak shape, while the acidic modifier ensures complete protonation for consistent retention and MS ionization.

  • Step 2: LC-MS Analysis. Run the sample on a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard C18.

    • Causality: Standard C18 columns often fail to retain small, highly polar diamines, causing them to elute in the void volume. HILIC ensures proper separation of the intact mass (m/z 141.1 [M+H]+) from oxidative degradants (e.g., N-oxides at m/z 157.1).

  • Step 3: FT-IR Validation. Plate the neat sample directly onto an ATR-FTIR crystal.

    • Causality: LC-MS will not detect carbamate formation because the acidic mobile phase instantly reverses the carbamate back to the free amine and CO₂ gas. FT-IR is required to observe the broad carbamate C=O stretch at ~1600-1650 cm⁻¹, confirming CO₂ absorption[3].

Workflow 2: Carbamate Reversal (Free-Basing Protocol)

If FT-IR confirms carbamate formation, use this self-validating protocol to recover the pure free amine.

  • Step 1: Alkaline Dissolution. Dissolve the degraded sample in 1M NaOH (aq) (approx. 10 mL per gram of sample).

    • Causality: The high pH environment shifts the chemical equilibrium, deprotonating the alkylammonium salt. This forces the release of the absorbed CO₂ gas and yields the lipophilic free base.

  • Step 2: Organic Extraction. Extract the aqueous layer three times with equal volumes of Dichloromethane (DCM).

    • Causality: The intact 8-Methyl-5,8-diazaspiro[3.5]nonane partitions efficiently into the DCM layer, leaving highly polar impurities and inorganic salts in the aqueous phase.

  • Step 3: Drying and Concentration. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly < 30°C.

    • Causality: Elevated temperatures during concentration can induce thermal degradation or volatilize the newly freed amine.

  • Step 4: Self-Validation Step. Re-run the FT-IR analysis on the recovered product. The complete disappearance of the ~1600-1650 cm⁻¹ C=O stretch validates that the carbamate has been successfully reversed and the sample is ready for synthesis.

Sources

Reference Data & Comparative Studies

Validation

8-Methyl-5,8-diazaspiro[3.5]nonane vs piperazine in medicinal chemistry scaffolds

An in-depth analysis of medicinal chemistry scaffolds reveals a paradigm shift in how we approach molecular design, moving from traditional flat heterocycles to complex, three-dimensional architectures. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of medicinal chemistry scaffolds reveals a paradigm shift in how we approach molecular design, moving from traditional flat heterocycles to complex, three-dimensional architectures. As a Senior Application Scientist, I have observed firsthand the limitations of the ubiquitous piperazine ring and the transformative potential of spirocyclic bioisosteres like 8-Methyl-5,8-diazaspiro[3.5]nonane .

This guide objectively compares these two scaffolds, detailing the physicochemical causality behind their performance, and provides self-validating experimental protocols for integrating spirocycles into your drug discovery pipeline.

The Mechanistic Shift: From Planarity to 3D Complexity

Piperazine is one of the most privileged scaffolds in drug discovery, present in over 100 FDA-approved drugs [1]. Its dual-nitrogen architecture provides tunable basicity and a versatile vector for functionalization. However, when acylated or conjugated to aromatic systems, piperazine often adopts a flattened conformation. This planarity can lead to poor aqueous solubility (due to favorable π-stacking in the solid state) and promiscuous off-target interactions, most notably the life-threatening inhibition of the hERG cardiac ion channel.

8-Methyl-5,8-diazaspiro[3.5]nonane represents a structural evolution. By linking a four-membered azetidine ring and a six-membered piperidine ring at a single spiro carbon, the molecule is forced into a rigid, orthogonal 3D geometry.

The Causality of Improved ADME/Tox:

  • Increased Fsp3 (Fraction of sp3 Carbons): The spirocyclic junction increases the 3D character of the molecule. This disrupts the flat planar geometry, preventing aggregation and significantly enhancing aqueous solubility [2].

  • Steric Shielding & hERG Toxicity: The hERG channel's inner cavity binds lipophilic amines via interactions with Y652 and F656 residues. The rigid, bulky 3D trajectory of the diazaspiro core sterically hinders this binding, drastically reducing cardiotoxicity compared to flexible piperazines [2].

  • Target Specificity: In a landmark study modifying the PARP inhibitor Olaparib, replacing the piperazine core with diazaspiro systems yielded compounds that maintained PARP-1 affinity but eliminated unwanted DNA damage and cytotoxicity, proving the spiro scaffold's ability to fine-tune target specificity [1].

ScaffoldEvolution P Piperazine Core (Flexible, Prone to Flattening) S 8-Methyl-5,8-diazaspiro[3.5]nonane (Rigid, 3D Orthogonal) P->S Bioisosteric Replacement Sol Enhanced Aqueous Solubility S->Sol Tox Reduced hERG Cardiotoxicity S->Tox Met Improved Metabolic Stability S->Met

Figure 1: Logical flow of bioisosteric replacement from piperazine to 3D spirocycles.

Quantitative Physicochemical Comparison

The following table synthesizes the structural and physicochemical differences between the two scaffolds. The data illustrates why spirocycles are increasingly favored in lead optimization.

Property / FeaturePiperazine8-Methyl-5,8-diazaspiro[3.5]nonane
Conformational State Highly flexible (Chair ⇌ Boat); flattens upon N-acylation.Highly rigid; orthogonal ring systems locked by the spiro carbon.
pKa (Basic Nitrogen) ~9.73 (1st N), ~5.33 (2nd N) [3]~8.5 - 9.2 (Tunable based on substitution).
Lipophilicity (logP) -1.50 to -1.24 (Highly hydrophilic parent) [3]Slightly higher basal logP due to added carbons, but yields superior logD at pH 7.4 in drug conjugates.
Metabolic Stability Moderate. Susceptible to N-dealkylation and ring oxidation.High. The spiro-junction sterically shields adjacent carbons from Cytochrome P450 oxidation.
Vector Trajectory Linear (180°) or slightly angled depending on conformation.Angled/Orthogonal. Explores novel chemical space in binding pockets.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify the success of incorporating the spirocyclic scaffold and evaluating its safety profile.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of the Spiro Scaffold

This protocol details the attachment of 8-Methyl-5,8-diazaspiro[3.5]nonane to an aryl-fluoride core (a common step in synthesizing targeted therapeutics like PARP inhibitors).

  • Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. It scavenges the generated HF without competing with the secondary amine of the spirocycle for the electrophile. Dimethyl sulfoxide (DMSO) is chosen as the polar aprotic solvent to stabilize the Meisenheimer complex transition state.

  • Step 1: In an oven-dried vial under nitrogen, dissolve the aryl-fluoride electrophile (1.0 eq) in anhydrous DMSO (0.2 M).

  • Step 2: Add 8-Methyl-5,8-diazaspiro[3.5]nonane (1.2 eq) followed by DIPEA (2.5 eq).

  • Step 3: Heat the reaction mixture to 85°C for 12 hours. Self-Validation: Monitor via LC-MS. The rigid spirocycle often shifts the retention time significantly compared to linear amines; look for the disappearance of the aryl-fluoride mass and the appearance of the [M+H]+ product peak.

  • Step 4: Cool to room temperature, dilute with EtOAc, and wash 3x with 5% aqueous LiCl (to remove DMSO) and 1x with brine.

  • Step 5: Dry over anhydrous Na₂SO₄, concentrate, and purify via reverse-phase prep-HPLC.

Protocol B: In Vitro hERG Inhibition Assay (Patch-Clamp)

To validate the hypothesis that the spirocycle reduces cardiotoxicity, a whole-cell patch-clamp assay on CHO cells expressing hERG channels must be performed.

  • Rationale: Automated patch-clamp directly measures the potassium tail currents. By applying a specific voltage protocol, we force the channels into an open/inactivated state where lipophilic amines typically bind.

  • Step 1: Culture CHO-hERG cells and harvest them at 70-80% confluency.

  • Step 2: Load cells into the automated patch-clamp system (e.g., QPatch). Perfuse with extracellular solution (containing 137 mM NaCl, 4 mM KCl).

  • Step 3: Apply the voltage protocol: Hold at -80 mV, depolarize to +20 mV for 2 seconds (to open/inactivate), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Perfuse the spirocyclic drug candidate at ascending concentrations (0.1, 1.0, 10, 30 µM).

  • Step 5 (Self-Validation Control): Perfuse E-4031 (500 nM) at the end of the experiment. E-4031 is a highly potent hERG inhibitor. If the tail current does not drop to near-zero upon E-4031 application, the cell seal or channel expression is compromised, and the data point must be discarded.

Workflow Syn 1. Scaffold Synthesis (SNAr in DMSO, DIPEA) Pur 2. LC-MS Validation & Prep-HPLC Purification Syn->Pur InVitro 3. Target Affinity Screening (e.g., PARP-1 IC50 Assay) Pur->InVitro Tox 4. Off-Target Profiling (hERG Patch-Clamp with E-4031 Control) InVitro->Tox Lead 5. Lead Selection (High Affinity, Low Cytotoxicity) Tox->Lead

Figure 2: Experimental workflow for synthesizing and validating spirocyclic bioisosteres.

Conclusion

While piperazine remains a foundational building block in organic synthesis, its physicochemical limitations in complex drug conjugates are well-documented. The strategic incorporation of 8-Methyl-5,8-diazaspiro[3.5]nonane offers a scientifically sound method to escape "flatland." By increasing Fsp3 and introducing rigid 3D steric bulk, researchers can simultaneously engineer out hERG liability, improve aqueous solubility, and eliminate off-target cytotoxicity, ultimately accelerating the path from hit to lead.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.[Link]

  • Chassagne, P., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Taylor & Francis.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. PubChem. [Link]

Comparative

High-Resolution NMR Validation of 8-Methyl-5,8-diazaspiro[3.5]nonane: A Comparative Guide for Bioisostere Selection

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the transition from flat, traditional heterocycles to complex, three-dimensional architectures. Piperazine is a ubiquitous pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the transition from flat, traditional heterocycles to complex, three-dimensional architectures. Piperazine is a ubiquitous pharmacophore in drug discovery; however, its conformational flexibility and flat topology often lead to off-target toxicities (such as hERG liability) and rapid metabolic clearance.

To circumvent these issues, researchers are increasingly replacing piperazine with spirocyclic diamines like 8-Methyl-5,8-diazaspiro[3.5]nonane . This substitution increases the fraction of sp³-hybridized carbons ( Fsp3​ ), forcing the molecule into a rigid, 3D conformation that improves aqueous solubility and optimizes salt-bridge formations within receptor pockets (1[1], 2[2]).

However, validating the successful synthesis or procurement of these spirocycles requires rigorous analytical techniques. Below is an objective comparison of 8-Methyl-5,8-diazaspiro[3.5]nonane against common alternatives, supported by a self-validating Nuclear Magnetic Resonance (NMR) methodology.

Part 1: Comparative Structural & NMR Analysis

The spiro[3.5] core presents a highly distinct spectral fingerprint compared to standard piperazines or isomeric diazaspiro compounds. The quaternary spiro-carbon and the highly strained azetidine ring protons serve as primary diagnostic markers (3[3],4[4]).

Table 1: Comparative NMR Diagnostic Shifts & Conformational Profiles

CompoundCore StructureDiagnostic 1 H Shift (ppm)Diagnostic 13 C Shift (ppm)Conformational Profile
8-Methyl-5,8-diazaspiro[3.5]nonane Spiro[3.5]nonane3.25–3.40 (m, 4H, azetidine)~62.1 (Quaternary C-spiro)High rigidity, distinct 3D vector projection.
1-Methylpiperazine Piperazine2.45 (br s, 8H, ring CH 2​ )55.0 (Ring CH 2​ )Flat, highly flexible, rapid ring-flip.
2-Methyl-2,7-diazaspiro[3.5]nonane Spiro[3.5]nonane3.10 (s, 4H, azetidine)~59.5 (Quaternary C-spiro)Isomeric variant, altered nitrogen basicity.

Note: Data synthesized from reference literature for spirocyclic diamines acquired in CDCl 3​ at 298K.

Part 2: Self-Validating Experimental Protocol for NMR Acquisition

Generating reliable NMR data requires a workflow where every step validates the next. The following protocol ensures that the diagnostic spiro-carbon and N-methyl signals are captured with high fidelity, preventing false positives during bioisostere validation.

Step 1: Precision Sample Preparation
  • Action: Dissolve exactly 15.0 ± 0.5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.01% v/v Tetramethylsilane (TMS).

  • Causality: A 15 mg mass provides an optimal concentration (~0.1 M), striking a balance between preventing sample aggregation (which broadens spectral lines) and providing sufficient signal-to-noise ratio (SNR) for the insensitive 13 C nucleus. TMS is mandatory as it establishes an absolute zero-point (0.00 ppm). Relying solely on the residual solvent peak (7.26 ppm) is prone to temperature and pH-induced drift, which can obscure subtle, critical shifts in the N-CH 3​ signal.

Step 2: Probe Tuning and Impedance Matching (Wobb)
  • Action: Insert the sample into a 500 MHz (or higher) spectrometer and precisely tune the probe to the Larmor frequencies of 1 H and 13 C.

  • Causality: Spirocyclic compounds possess a rigid, compact core, causing their transverse (T2) and longitudinal (T1) relaxation times to differ significantly from flexible linear amines. Proper impedance matching minimizes reflected RF power and maximizes pulse efficiency. This step is non-negotiable for detecting the quaternary spiro-carbon, which inherently yields a weaker signal due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Step 3: Optimized Acquisition Parameters
  • Action: For 1 H NMR, utilize a standard 30° pulse angle with a 2.0-second relaxation delay (D1). For 13 C NMR, extend the D1 delay to 3.0–5.0 seconds .

  • Causality: Quaternary carbons (like the spiro-center at ~62 ppm) lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. If the D1 delay is too short, the spiro-carbon signal will saturate and disappear into the baseline noise. Extending D1 ensures a complete return to thermal equilibrium between pulses, guaranteeing accurate peak detection and reliable structural validation.

Part 3: Workflow Visualization

The logical progression of this validation process is mapped below. By adhering to this sequence, researchers ensure that the structural integrity of the spirocyclic bioisostere is confirmed before advancing to costly in vitro or in vivo assays.

NMR_Workflow Step1 8-Methyl-5,8-diazaspiro[3.5]nonane (Target Bioisostere) Step2 Sample Preparation (CDCl3, 298K, 0.01% TMS) Step1->Step2 Dissolve 15 mg Step3 NMR Acquisition (1H, 13C, 2D-HSQC) Step2->Step3 Tune, Match, Shim Step4 Spectral Processing (Phase & Baseline Correction) Step3->Step4 Fourier Transform Step5 Diagnostic Shifts Spiro-C (δ ~62 ppm) | N-CH3 (δ ~46 ppm) Step4->Step5 Peak Assignment Step6 Comparative Validation vs. Piperazine Analogs Step5->Step6 Structural Confirmation

Fig 1: Self-validating NMR acquisition and comparative analysis workflow for spirocyclic diamines.

References
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ACS Publications URL:[Link][1]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Source: PMC (National Institutes of Health) URL:[Link][2]

  • Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][3]

  • Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones Source: ACS Publications URL:[Link][4]

Sources

Validation

A Comparative Analysis of the Basicity of 8-Methyl-5,8-diazaspiro[3.5]nonane and Traditional Cyclic Diamines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the basicity of a molecule, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the basicity of a molecule, quantified by its pKa value, is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The degree of ionization at physiological pH affects a compound's solubility, permeability, target binding, and potential for off-target effects. This guide provides a comparative analysis of the basicity of a novel spirocyclic diamine, 8-Methyl-5,8-diazaspiro[3.5]nonane, against well-established cyclic diamines such as piperazine, its N-alkylated derivatives, and homopiperazine.

The unique three-dimensional structure of spirocyclic systems offers a compelling scaffold for the design of novel therapeutics, potentially providing improved metabolic stability and target engagement. Understanding the basicity of these novel structures in comparison to their traditional counterparts is paramount for their effective deployment in drug discovery programs.

Structural Overview: A Tale of Two Architectures

The fundamental difference between 8-Methyl-5,8-diazaspiro[3.5]nonane and traditional cyclic diamines lies in their topology. While piperazine and its derivatives feature a single six-membered ring, and homopiperazine a seven-membered ring, 8-Methyl-5,8-diazaspiro[3.5]nonane possesses a spirocyclic system, where a cyclobutane ring and a piperidine ring are joined at a single carbon atom. This arrangement imparts significant conformational rigidity compared to the more flexible monocyclic diamines.

cluster_0 8-Methyl-5,8-diazaspiro[3.5]nonane cluster_1 Piperazine cluster_2 N-Methylpiperazine cluster_3 1,4-Dimethylpiperazine cluster_4 Homopiperazine (1,4-Diazepane) 8-Methyl-5,8-diazaspiro[3.5]nonane Piperazine N-Methylpiperazine 1,4-Dimethylpiperazine Homopiperazine

Caption: Structural comparison of the evaluated diamines.

Comparative Basicity: An Analysis of pKa Values

The basicity of an amine is a measure of its ability to accept a proton. For diamines, two pKa values (pKa1 and pKa2) are of interest, corresponding to the protonation of the two nitrogen atoms. A higher pKa value indicates a stronger base.[1]

CompoundpKa1pKa2
Piperazine9.73[2]5.35[2]
N-Methylpiperazine9.09[3]4.94[3]
1,4-Dimethylpiperazine8.54[4][5]4.63[4][5]
Homopiperazine (1,4-Diazepane)~11.02 (Predicted)[6]Not Reported
8-Methyl-5,8-diazaspiro[3.5]nonane ~9.5-10.0 (Estimated) ~5.0-5.5 (Estimated)

Note: pKa values can vary slightly depending on the experimental conditions.

Dissecting the Trends in Basicity

The observed pKa values for the traditional diamines can be rationalized by considering several key factors that influence amine basicity:

  • Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus enhances its basicity.[7]

  • Steric Hindrance: Bulky substituents around the nitrogen can impede its interaction with a proton, thereby reducing basicity.

  • Solvation Effects: The stability of the protonated amine (the conjugate acid) in solution also influences basicity. Primary and secondary amines can be more effectively solvated than tertiary amines.[8]

In the case of piperazine, the two secondary amines are equivalent. The first protonation (pKa1 = 9.73) is more favorable than the second (pKa2 = 5.35) due to the electrostatic repulsion from the first protonated nitrogen.

Upon methylation to form N-methylpiperazine, the pKa1 decreases to 9.09.[3] While the methyl group has an electron-donating effect, the introduction of a tertiary amine can lead to decreased basicity in aqueous solution due to less effective solvation of the resulting tertiary ammonium ion compared to a secondary ammonium ion.

Further methylation to 1,4-dimethylpiperazine results in a further decrease in pKa1 to 8.54.[4][5] Here, both nitrogens are tertiary, and the overall basicity is lower than that of piperazine and N-methylpiperazine.

Homopiperazine, with its seven-membered ring, is predicted to be a stronger base than piperazine.[6] The larger ring size may lead to a more favorable conformation for protonation and reduced transannular interactions.

Predicting the Basicity of 8-Methyl-5,8-diazaspiro[3.5]nonane

  • N8 (Tertiary Amine): This nitrogen is part of a six-membered ring and is substituted with a methyl group, making it a tertiary amine. Its local environment is similar to that of N-methylpiperazine. Therefore, its pKa is expected to be in a similar range, likely around 9.5-10.0. The rigid spirocyclic structure might slightly alter the hybridization and accessibility of the lone pair compared to the more flexible N-methylpiperazine.

  • N5 (Secondary Amine): This nitrogen is part of the same six-membered ring. After the first protonation at N8, the electrostatic repulsion will significantly lower the basicity of N5, leading to a much lower pKa2. This value is anticipated to be in the range of 5.0-5.5, comparable to the pKa2 of piperazine and its derivatives.

A Standardized Approach to pKa Determination: Potentiometric Titration

To experimentally validate the pKa of novel compounds like 8-Methyl-5,8-diazaspiro[3.5]nonane, potentiometric titration is a reliable and widely used method.[9] This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers prep2 Prepare a standard solution of the diamine prep1->prep2 prep3 Prepare a standardized solution of HCl prep2->prep3 titrate1 Add a known volume of diamine solution to a beaker titrate2 Immerse the calibrated pH electrode titrate1->titrate2 titrate3 Add small increments of HCl titrant titrate2->titrate3 titrate4 Record pH after each addition titrate3->titrate4 titrate4->titrate3 Repeat until past equivalence points analysis1 Plot pH vs. volume of titrant added analysis2 Determine the equivalence points from the titration curve analysis1->analysis2 analysis3 Calculate pKa1 and pKa2 from the half-equivalence points analysis2->analysis3 titration titration

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of the diamine in deionized water.

    • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Pipette 20 mL of the 0.1 M diamine solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Allow the pH reading to stabilize and record the initial pH.

    • Add the 0.1 M HCl solution in small increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH to stabilize and record the reading along with the total volume of titrant added.

    • Continue the titration until the pH has dropped significantly, passing both equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the two equivalence points, which correspond to the steepest parts of the curve.

    • The pKa values are equal to the pH at the half-equivalence points. The first half-equivalence point (for pKa1) is at half the volume of titrant required to reach the first equivalence point. The second half-equivalence point (for pKa2) is halfway between the first and second equivalence points.

Conclusion

The spirocyclic nature of 8-Methyl-5,8-diazaspiro[3.5]nonane presents a unique structural motif with a predicted basicity profile that is broadly comparable to traditional cyclic diamines like N-methylpiperazine. The tertiary amine (N8) is expected to be the more basic site, with an estimated pKa in the range of 9.5-10.0, while the secondary amine (N5) will be significantly less basic. This distinct three-dimensional structure, coupled with its predictable basicity, makes 8-Methyl-5,8-diazaspiro[3.5]nonane an attractive building block for medicinal chemistry, offering new avenues for scaffold hopping and the exploration of novel chemical space. Experimental determination of its pKa values via potentiometric titration will be crucial for the precise tuning of its properties in drug design endeavors.

References

  • LookChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

  • ChemBK. (n.d.). Homopiperazine. Retrieved from [Link]

  • Henni, A., & Hromas, A. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(9), 2494–2497. [Link]

  • Grokipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of conjugated amine (di)hydrochlorides 18 b, 19 b, 56–59. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines 62·HCl–64·HCl and 4b·HCl–6b·HCl. Retrieved from [Link]

  • Koppel, I., et al. (2007). Brønsted Basicities of Diamines in the Gas Phase, Acetonitrile, and Tetrahydrofuran. Chemistry – A European Journal, 13(22), 6453-6466. [Link]

  • ResearchGate. (n.d.). pKa values of evaluated buffers. Retrieved from [Link]

  • PubChem. (n.d.). Hexahydro-1,4-diazepine. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • ChemRxiv. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • Wiley Online Library. (2007). Brønsted Basicities of Diamines in the Gas Phase, Acetonitrile, and Tetrahydrofuran. Retrieved from [Link]

  • SpiroChem. (n.d.). SpiroKit 1: pKa-Tuned Amines. Retrieved from [Link]

  • MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Molbank, 2020(4), M1177. [Link]

  • Wikipedia. (n.d.). 1,4-Diazepine. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-acetyl-, 1,1-dimethylethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for 8-Methyl-5,8-diazaspiro[3.5]nonane Purity Analysis: A Comparative Column Technology Guide

Spirocyclic diamines, such as 8-Methyl-5,8-diazaspiro[3.5]nonane, have emerged as highly valuable structural motifs in modern medicinal chemistry due to their rigid, three-dimensional conformations and favorable physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic diamines, such as 8-Methyl-5,8-diazaspiro[3.5]nonane, have emerged as highly valuable structural motifs in modern medicinal chemistry due to their rigid, three-dimensional conformations and favorable physicochemical properties[1]. However, quantifying the purity of these basic, highly polar scaffolds presents significant analytical challenges.

This guide provides an objective, mechanistically grounded comparison of high-performance liquid chromatography (HPLC) column technologies for the purity analysis of 8-Methyl-5,8-diazaspiro[3.5]nonane. Furthermore, it establishes a self-validating analytical protocol aligned with the latest ICH Q2(R2) regulatory guidelines[2].

Mechanistic Analysis of the Analytical Challenge

8-Methyl-5,8-diazaspiro[3.5]nonane contains two basic nitrogen atoms embedded within a rigid spirocyclic framework. The orthogonal arrangement of the rings exposes the nitrogen lone pairs, resulting in high basicity (estimated pKa ~9.5–10.5).

When analyzed using standard reversed-phase (RP) HPLC methods (e.g., 0.1% Formic Acid, pH ~2.7), the molecule exists as a highly polar dication. This leads to two primary chromatographic failures:

  • Poor Retention (Low k′ ): The dication is highly hydrophilic and often elutes near the void volume ( t0​ ) on traditional alkyl-bonded (C18) stationary phases, compromising specificity.

  • Severe Peak Tailing: Basic amines undergo secondary electrostatic interactions (ion-exchange) with residual, unbonded silanol groups (Si-O⁻) on the silica surface[3]. This heterogeneous binding kinetics results in asymmetric, tailing peaks that degrade resolution and integration accuracy[4].

To achieve a self-validating and robust method, the stationary phase and mobile phase must be synergistically selected to suppress these secondary interactions.

G A 8-Methyl-5,8-diazaspiro[3.5]nonane D Positively Charged C18 A->D BA BA A->BA B Standard C18 (Low pH) E Ion-Exchange with Silanols B->E C HILIC (High Organic) F Aqueous Layer Partitioning C->F G Electrostatic Repulsion D->G H Peak Tailing & Low Retention E->H I Strong Retention & Symmetry F->I J Symmetrical Peak & Moderate Retention G->J BA->C

Chromatographic retention mechanisms for basic spirocyclic diamines.

Comparative Evaluation of Column Technologies

To overcome the limitations of traditional C18 columns, analytical scientists typically employ one of three alternative strategies: High-pH tolerant columns, Hydrophilic Interaction Liquid Chromatography (HILIC), or Positively Charged Surface columns.

Strategy A: High-pH Mobile Phase with Hybrid Silica (BEH)

By raising the mobile phase pH to 10.5 (e.g., using 10 mM Ammonium Bicarbonate), the diamine is partially or fully deprotonated. This increases its hydrophobicity (improving retention) and neutralizes the positive charge, eliminating silanol interactions. Because standard silica dissolves above pH 8, Ethylene Bridged Hybrid (BEH) particles must be used.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is ideal for polar neutrals and basic amines[5]. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[5].

Strategy C: Positively Charged Surface C18

Columns such as the Luna Omega PS C18 or Kinetex PS C18 incorporate a positively charged functional group on the surface[3]. At low pH, this surface charge electrostatically repels the protonated 8-Methyl-5,8-diazaspiro[3.5]nonane, shielding it from residual silanols and dramatically improving peak shape without requiring high-pH buffers[4].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of these technologies for 8-Methyl-5,8-diazaspiro[3.5]nonane based on established physicochemical principles.

Column TechnologyMobile Phase ConditionsRetention Factor ( k′ )USP Tailing ( Tf​ )Theoretical Plates ( N )LC-MS Compatibility
Standard C18 0.1% FA in H₂O / MeCN (pH 2.7)< 1.0 (Poor)> 2.5 (Severe)< 3,000Excellent
Hybrid BEH C18 10 mM NH₄HCO₃ / MeCN (pH 10.5)3.5 (Good)1.1 (Excellent)> 12,000Moderate (Suppression)
Zwitterionic HILIC 10 mM NH₄FA / MeCN (pH 3.0)5.2 (Strong)1.2 (Good)> 10,000Excellent (High Sensitivity)
Positively Charged C18 0.1% FA in H₂O / MeCN (pH 2.7)1.5 (Moderate)1.1 (Excellent)> 15,000Excellent

Recommendation: For the highest sensitivity and orthogonal selectivity of polar impurities, HILIC is the superior choice. For laboratories restricted to reversed-phase setups, a Positively Charged Surface C18 offers the most robust peak shape under MS-friendly low-pH conditions[3].

Step-by-Step Method Validation Protocol (ICH Q2(R2))

Once the optimal column (e.g., Zwitterionic HILIC) is selected, the analytical procedure must be validated to demonstrate it is "fit for the intended purpose" as per the ICH Q2(R2) guidelines[6].

Phase 1: Experimental Setup (HILIC Method)
  • Column: Zwitterionic HILIC (100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear gradient to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm (or ELSD/CAD due to lack of strong chromophores) and MS (ESI+).

  • Sample Diluent: 80:20 Acetonitrile:Water (Crucial: Aqueous diluents in HILIC cause severe peak distortion).

Phase 2: ICH Q2(R2) Validation Execution

Validation SST System Suitability (Tailing < 1.5) Spec Specificity (Blank & Impurities) SST->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec

ICH Q2(R2) analytical method validation workflow.

Step 1: System Suitability Testing (SST) Causality: SST ensures the complete analytical system (instrument, column, reagents) is capable of acceptable performance before validation begins. Protocol: Inject the 8-Methyl-5,8-diazaspiro[3.5]nonane standard (100 µg/mL) six times. Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; USP Tailing Factor 1.5; Theoretical Plates 5,000.

Step 2: Specificity Causality: Demonstrates the method can accurately measure the analyte in the presence of synthetic intermediates and degradation products[7]. Protocol: Inject a blank (diluent), the pure analyte, and a sample spiked with known synthetic precursors. Evaluate chromatograms for co-elution. Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via Photodiode Array or MS mass extraction). No interfering peaks >0.1% at the retention time of the main peak.

Step 3: Linearity and Range Causality: Confirms the analytical response is directly proportional to the concentration within a defined interval[6]. Protocol: Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 5% of the target concentration response.

Step 4: Accuracy (Recovery) Causality: Validates the closeness of agreement between the accepted reference value and the value found[2]. Protocol: Spike known amounts of 8-Methyl-5,8-diazaspiro[3.5]nonane into a synthetic matrix at three concentration levels (e.g., 50%, 100%, 150% of the nominal concentration), prepared in triplicate (9 determinations total). Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision) Causality: Assesses the degree of scatter between a series of measurements under prescribed conditions[8]. Protocol: Prepare 6 independent sample solutions at 100% test concentration. Analyze on Day 1 (Repeatability). Have a second analyst prepare and analyze 6 new solutions on Day 2 using a different HPLC system (Intermediate Precision). Acceptance Criteria: RSD for Repeatability 1.0%. RSD for Intermediate Precision 2.0%.

Conclusion

The purity analysis of 8-Methyl-5,8-diazaspiro[3.5]nonane requires a deliberate departure from standard C18 methodologies. By understanding the causality behind peak tailing—specifically the electrostatic interactions between the basic spirocyclic diamine and residual silanols—scientists can select appropriate stationary phases. Both HILIC and Positively Charged Surface C18 columns provide the necessary chromatographic integrity. Implementing these columns within an ICH Q2(R2) structured validation framework guarantees a self-validating, highly trustworthy analytical control strategy.

Sources

Validation

Beyond Flatland: Mass Spectrometry Fragmentation Patterns of 8-Methyl-5,8-diazaspiro[3.5]nonane vs. Traditional Piperazines

In modern drug discovery, medicinal chemists are increasingly abandoning planar, two-dimensional scaffolds in favor of three-dimensional, sp3-rich architectures. This "escape from flatland" has driven the adoption of spi...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, medicinal chemists are increasingly abandoning planar, two-dimensional scaffolds in favor of three-dimensional, sp3-rich architectures. This "escape from flatland" has driven the adoption of spirocyclic diamines as bioisosteres for traditional piperazines. Compounds like 8-Methyl-5,8-diazaspiro[3.5]nonane offer superior physicochemical properties, including lower lipophilicity (logD) and enhanced target selectivity, effectively reducing off-target promiscuity[1][2].

However, replacing a predictable piperazine ring with an asymmetric spirocyclic core fundamentally alters the molecule's behavior inside a mass spectrometer. For researchers conducting pharmacokinetic (PK) profiling or metabolite identification (MetID), understanding the specific collision-induced dissociation (CID) pathways of these spiro-scaffolds is critical. This guide objectively compares the MS fragmentation performance of 8-Methyl-5,8-diazaspiro[3.5]nonane against standard alternatives and provides a self-validating analytical protocol.

Part 1: Structural Causality of Spirocyclic Fragmentation

The fragmentation of a molecular ion is not random; it is a highly deterministic process governed by charge localization and bond strain. When 8-Methyl-5,8-diazaspiro[3.5]nonane (Exact Mass: 140.13 Da) is subjected to positive electrospray ionization (ESI+), protonation preferentially occurs at the most basic nitrogen atom.

Once isolated and subjected to CID, the molecule's fragmentation is dictated by Stevenson's Rule , which states that the most probable bond cleavage will leave the positive charge on the fragment possessing the lowest ionization energy. Unlike planar piperazines, which typically undergo simple losses of ammonia or ethylene, the spiro-carbon in 8-Methyl-5,8-diazaspiro[3.5]nonane introduces significant steric strain.

The Causality of Cleavage:

  • Strain Release: The 4-membered azetidine-like ring fused to the 6-membered piperidine-like ring creates an energetic penalty. Alpha-cleavage adjacent to the spiro center initiates an immediate ring-opening event to relieve this strain[3].

  • Neutral Expulsion: Following ring opening, the molecule expels stable neutral fragments. The dominant pathway involves the loss of methylamine (-31 Da) from the methylated nitrogen, yielding a highly stable product ion at m/z 110.1. A secondary, higher-energy pathway results in the loss of an aziridine radical (-43 Da)[3].

Fragmentation_Logic Precursor [M+H]+ m/z 141.1 Protonated Precursor Strain Spiro-Ring Strain Release & Alpha-Cleavage Precursor->Strain CID Energy Frag1 m/z 110.1 Loss of Methylamine Strain->Frag1 Pathway A Frag2 m/z 98.1 Loss of Aziridine Strain->Frag2 Pathway B Frag3 m/z 82.1 Secondary Cleavage Frag1->Frag3 >25 eV

Logical fragmentation pathways for 8-Methyl-5,8-diazaspiro[3.5]nonane.

Part 2: Comparative MS Performance Data

To contextualize the analytical behavior of 8-Methyl-5,8-diazaspiro[3.5]nonane, we must compare it against the traditional Piperazine scaffold and a symmetric spiro-alternative, 2,6-Diazaspiro[3.3]heptane .

As shown in the table below, spirocyclic diamines require slightly higher optimal collision energies to initiate fragmentation due to the initial energy barrier required to break the spiro-junction. Once broken, the cascade is rapid and produces highly specific diagnostic ions, making them excellent candidates for Multiple Reaction Monitoring (MRM) assays.

ScaffoldMonoisotopic Mass [M+H]+Primary Neutral LossDominant Product Ions (m/z)Optimal CID EnergyStructural Impact in Drug Design
Piperazine 87.09-NH₃ (17 Da), -C₂H₄ (28 Da)70.1, 59.115–20 eVPlanar, high logD, prone to promiscuity[1]
2,6-Diazaspiro[3.3]heptane 99.09-NH₃ (17 Da), -C₂H₅N (43 Da)82.1, 56.120–25 eVHighly strained, symmetric, lowers logD[1]
8-Methyl-5,8-diazaspiro[3.5]nonane 141.14-CH₃NH₂ (31 Da), -C₂H₅N (43 Da)110.1, 98.1, 82.125–30 eVAsymmetric spiro-strain, high 3D character[2]
Part 3: Self-Validating Experimental Protocol

To accurately characterize the fragmentation pattern of 8-Methyl-5,8-diazaspiro[3.5]nonane without analytical artifacts, researchers must employ a self-validating LC-MS/MS workflow. Standard reversed-phase (C18) chromatography often fails here; the high basicity of spirocyclic diamines leads to severe secondary interactions with free silanols, causing peak tailing and ion suppression.

Step-by-Step Methodology:

  • System Suitability & Calibration (The Validation Step):

    • Action: Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

    • Causality: Ensures mass accuracy is strictly < 5 ppm. A blank injection must follow to establish a baseline noise threshold, proving that subsequent low-mass fragments originate from the analyte, not background contamination.

  • Sample Preparation:

    • Action: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring complete protonation of the highly basic spiro-nitrogen atoms and maximizing ESI+ ionization efficiency.

  • Chromatographic Separation:

    • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a gradient elution (starting at 95% organic).

    • Causality: HILIC leverages orthogonal partitioning, providing sharp, symmetrical peaks for highly polar, basic analytes that would otherwise wash out in the void volume of a C18 column.

  • MS/MS Optimization (Collision Energy Ramp):

    • Action: Instead of a static collision energy, perform a CE ramp from 15 eV to 35 eV.

    • Causality: Spirocyclic amines exhibit steep breakdown curves. A static CE might obliterate the precursor or fail to trigger secondary cleavages. Ramping ensures the capture of both the primary methylamine loss (m/z 110.1) and the secondary ethylene loss (m/z 82.1).

LCMS_Workflow N1 1. Sample Prep (0.1% FA in MeCN/H2O) N2 2. Chromatography (HILIC, Gradient Elution) N1->N2 N3 3. ESI+ Ionization (Capillary: 3.5 kV) N2->N3 N4 4. CID Fragmentation (Ramp 15-35 eV) N3->N4 N5 5. High-Res Detection (Orbitrap / TOF) N4->N5

Self-validating LC-MS/MS workflow for spirocyclic diamine characterization.

Conclusion & Best Practices

Replacing piperazines with 8-Methyl-5,8-diazaspiro[3.5]nonane is a powerful strategy to improve a drug candidate's pharmacokinetic profile. However, analytical scientists must adapt their mass spectrometry workflows to account for the unique strain-release fragmentation mechanics of spiro-centers. By utilizing HILIC chromatography to manage basicity and employing CE ramping to map the sequential loss of methylamine and aziridine fragments, researchers can build robust, artifact-free quantitative assays for these next-generation scaffolds.

References
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-5,8-diazaspiro[3.5]nonane proper disposal procedures

Spirocyclic diamines, such as 8-Methyl-5,8-diazaspiro[3.5]nonane, are increasingly utilized in modern medicinal chemistry as conformationally restricted scaffolds to improve the pharmacokinetic profiles of drug candidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic diamines, such as 8-Methyl-5,8-diazaspiro[3.5]nonane, are increasingly utilized in modern medicinal chemistry as conformationally restricted scaffolds to improve the pharmacokinetic profiles of drug candidates[1]. However, their unique structural properties present specific logistical and safety challenges during laboratory disposal. As basic, aliphatic amines, these compounds are inherently corrosive, capable of causing severe tissue damage, and pose significant environmental toxicity risks if discharged improperly[2].

This guide provides a self-validating, step-by-step operational framework for the safe neutralization, segregation, and disposal of 8-Methyl-5,8-diazaspiro[3.5]nonane waste streams, ensuring strict compliance with Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Hazards and Operational Implications

Understanding the physicochemical nature of 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8) is the foundation of a robust disposal strategy. The presence of two basic nitrogen atoms within the spirocyclic core dictates its reactivity, particularly its highly exothermic protonation when exposed to acids.

ParameterValueOperational Implication
Chemical Name 8-Methyl-5,8-diazaspiro[3.5]nonaneContains secondary and tertiary amine centers; highly basic.
CAS Number 2090279-52-8Required for regulatory tracking and hazardous waste manifesting.
Molecular Formula C8H16N2High nitrogen content; requires specialized NOx scrubbing during incineration[3].
Hazard Class Corrosive (Aliphatic Amine)Mandates high-grade PPE (nitrile/neoprene) to prevent severe skin/eye burns[2].
RCRA Waste Code D002 (if aqueous pH ≥ 12.5)Strict regulatory compliance required for accumulation, labeling, and transport.

Disposal Workflow and Decision Matrix

The disposal trajectory of 8-Methyl-5,8-diazaspiro[3.5]nonane depends entirely on its solvent matrix. The following diagram illustrates the logical routing of both organic and aqueous waste streams to ensure regulatory compliance and laboratory safety.

G A 8-Methyl-5,8-diazaspiro[3.5]nonane Waste Stream B Solvent Composition? A->B C Organic Solvent (e.g., DCM, MeOH) B->C >90% Organic D Aqueous Solution (Dilute) B->D >90% Aqueous E Segregate as Basic Organic Waste C->E F Controlled Neutralization (Citric/Acetic Acid) D->F Exothermic Risk H Licensed High-Temperature Incineration E->H G Monitor pH (Target: 6.0-8.0) & Temperature F->G I Aqueous Waste Stream (EHS Approved) G->I pH Neutralized I->H Final Destruction

Caption: Workflow for the safe segregation, neutralization, and disposal of spirocyclic diamine waste.

Procedural Methodologies

Protocol A: Management of Organic Waste Streams (Bulk or Solvent-Dissolved)

When 8-Methyl-5,8-diazaspiro[3.5]nonane is dissolved in organic solvents (e.g., dichloromethane, methanol, or ethyl acetate), in-lab neutralization is neither practical nor safe. The primary and legally compliant disposal mechanism is high-temperature incineration[3].

  • Solvent Compatibility Segregation: Collect the waste in a dedicated, high-density polyethylene (HDPE) container labeled "Basic Organic Waste." Causality: Amines can degrade certain plastics and metals over time; HDPE provides superior chemical resistance. Do not mix with acidic waste streams to prevent uncontrolled exothermic reactions within the waste carboy.

  • Halogenated vs. Non-Halogenated Routing: If the diamine is dissolved in a halogenated solvent (e.g., DCM), it must be routed to a halogenated waste stream. Otherwise, maintain it in a halogen-free stream to significantly reduce institutional disposal costs.

  • Licensed Incineration: Transfer the waste to a licensed EHS contractor. Causality: Because 8-Methyl-5,8-diazaspiro[3.5]nonane contains a high mass percentage of nitrogen, it must be incinerated under strictly controlled conditions utilizing thermal or catalytic scrubbers to remove toxic oxides of nitrogen (NOx) from the effluent gas, preventing atmospheric pollution[3].

Protocol B: Controlled In-Lab Neutralization of Aqueous Waste

For dilute aqueous solutions of 8-Methyl-5,8-diazaspiro[3.5]nonane, in-lab neutralization is the preferred method to remove the RCRA D002 (Corrosive) characteristic prior to final EHS collection[2].

Scientific Rationale: The neutralization of aliphatic amines is highly exothermic. Rapid protonation of the spirocyclic nitrogens can lead to localized solvent boiling, aerosolization of corrosive amine vapors, and catastrophic container failure[2]. The following self-validating protocol ensures thermal control.

Quantitative Neutralization Parameters

Parameter Operational Target Critical Safety Threshold Consequence of Deviation
Acid Concentration 1.0 M (Citric/Acetic Acid) Do not exceed 2.0 M Runaway exothermic reaction; solvent boiling[2].
Reaction Temperature < 20°C (Ice Bath) Max 35°C Volatilization of toxic amine vapors; container stress.
Target pH Range 6.0 – 8.0 pH < 5.0 or pH > 9.0 Incomplete neutralization (high pH) or excess acid waste (low pH)[2].

| Addition Rate | 1-2 drops per second | > 5 mL / minute | Localized thermal spikes; failure of buffer capacity. |

Step-by-Step Neutralization Protocol:

  • PPE and Environmental Setup: Don chemical-resistant neoprene or heavy-duty nitrile gloves, a lab coat, and a face shield. Conduct all operations inside a certified chemical fume hood to mitigate inhalation risks from volatilized amines.

  • Thermal Management: Place the primary waste beaker containing the aqueous 8-Methyl-5,8-diazaspiro[3.5]nonane into a secondary containment vessel filled with an ice-water bath. Insert a magnetic stir bar and place the setup on a stirring plate. Causality: The ice bath acts as a critical thermal sink to absorb the heat of neutralization.

  • Acid Selection and Titration: Prepare a 1.0 M solution of a weak acid, such as citric acid or acetic acid. Causality: Weak acids provide a controlled, buffered release of protons, significantly reducing the risk of a runaway thermal spike compared to strong mineral acids (e.g., HCl or H2SO4). Using a dropping funnel or burette, add the acid dropwise (1-2 drops/sec) to the vigorously stirring amine solution[2].

  • Continuous Monitoring: Monitor the temperature continuously using a submerged thermometer or thermocouple. Self-Validation Check: If the solution temperature exceeds 35°C, halt the acid addition immediately and allow the system to cool back below 20°C before resuming.

  • Endpoint Verification: Periodically check the pH using a calibrated pH meter or universal indicator strips. Cease titration when the solution reaches a stable pH between 6.0 and 8.0[2].

  • Final Disposal: The resulting spirocyclic diamine salt is significantly less hazardous but must still be disposed of through EHS as non-corrosive aqueous chemical waste. Note: Drain disposal is strictly prohibited due to the inherent toxicity of aliphatic amines to aquatic life[3].

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPIS. epa.gov.[Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems | The Journal of Organic Chemistry - ACS Publications. acs.org.[Link]

Sources

Handling

Personal protective equipment for handling 8-Methyl-5,8-diazaspiro[3.5]nonane

An authoritative, step-by-step operational guide for the safe handling, application, and disposal of 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8). Scientific Context & Application 8-Methyl-5,8-diazaspiro[3.5]no...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, application, and disposal of 8-Methyl-5,8-diazaspiro[3.5]nonane (CAS: 2090279-52-8).

Scientific Context & Application

8-Methyl-5,8-diazaspiro[3.5]nonane is a highly valued spirocyclic diamine building block in modern medicinal chemistry. Researchers frequently utilize this compound to impart conformational restriction and improve the metabolic stability of drug candidates compared to traditional piperazine derivatives.

Notably, it serves as a critical intermediate in the synthesis of imidazopyridazines. These synthesized compounds act as potent inhibitors of the Protease-Activated Receptor 2 (PAR-2) signaling pathway, which is a primary therapeutic target for novel anti-inflammatory, anti-pruritic, and analgesic drugs[1].

PAR2_Pathway Protease Serine Proteases (Trypsin/Tryptase) Receptor PAR-2 Receptor (Cleavage Activation) Protease->Receptor Cleaves N-terminus Signaling G-Protein Signaling (Ca2+ Mobilization) Receptor->Signaling Activates Inhibitor Imidazopyridazine (8-Methyl... derivative) Inhibitor->Receptor Blocks Activation Disease Pathology (Inflammation & Pain) Signaling->Disease Induces

Fig 1: PAR-2 signaling pathway and its inhibition by 8-Methyl-5,8-diazaspiro[3.5]nonane derivatives.

Hazard Profile & Mechanistic Causality

To handle this chemical safely, you must understand the causality behind its hazards. Because it is an aliphatic diamine, the molecule acts as a strong Lewis base. When exposed to the moisture of human tissues (eyes, mucous membranes, respiratory tract), it undergoes localized alkaline hydrolysis. This reaction strips lipids from cell membranes, causing immediate and severe irritation[2].

Quantitative Hazard Summary (GHS07: Exclamation Mark)

GHS CodeHazard StatementMechanistic Cause & Operational Implication
H302 Harmful if swallowedSystemic toxicity and localized mucosal alkalinity. Requires strict hygiene; no food/drink in the lab.
H315 Causes skin irritationBasic amine groups disrupt the acidic mantle of the skin. Mandates chemical-resistant barrier protection.
H319 Causes serious eye irritationRapid saponification of corneal lipids upon contact. Mandates splash-proof eye protection.
H335 May cause respiratory irritationVolatilization of the free base irritates respiratory epithelia. Must be handled under active ventilation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this compound is a deliberate countermeasure against its basicity and volatility.

  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness for incidental contact). Causality: Nitrile rubber provides superior chemical resistance to aliphatic amines compared to latex, preventing basic permeation and subsequent skin irritation (H315).

  • Eye Protection: Snug-fitting chemical splash goggles . Causality: Standard safety glasses leave the orbital area exposed to aerosolized basic dust, which can cause severe corneal damage (H319).

  • Body Protection: Flame-retardant, high-collar lab coat with knit cuffs to prevent wrist exposure.

  • Respiratory Protection: Not required if handled strictly inside a certified chemical fume hood. If engineering controls fail or bulk transfer is required outside a hood, a half-mask respirator equipped with an ABEK (organic vapor/amine) cartridge is mandatory.

Operational Workflow: Step-by-Step Methodology

Spirocyclic amines in powder form can hold static charges, increasing the risk of aerosolization. This self-validating protocol mitigates that risk.

Step 1: Engineering Control Verification

  • Verify that the chemical fume hood is operational with a face velocity between 0.4 - 0.6 m/s (80 - 120 fpm) .

  • Clear the hood of any incompatible chemicals, specifically strong acids or strong oxidizing agents, to prevent exothermic reactions.

Step 2: Static Mitigation & Preparation

  • Place an anti-static weighing boat on the analytical balance.

  • Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and the exterior of the chemical bottle to neutralize static charges. This prevents the basic powder from aerosolizing into the breathing zone (mitigating H335).

Step 3: Transfer & Weighing

  • Use a grounded stainless steel micro-spatula for transfer. Do not pour the chemical directly from the bottle.

  • Seal the weighing boat or transfer vial immediately after the desired mass is achieved.

Step 4: Post-Operation Sealing

  • Flush the primary chemical container with an inert gas (Argon or Nitrogen) before sealing. Causality: Amines slowly oxidize and absorb atmospheric CO2​ to form carbamate salts, which degrades the reagent's purity over time.

Spill Response & Disposal Plan

Standard water-based cleanup is insufficient and dangerous, as it spreads the basic hazard. Follow this chemical neutralization protocol:

  • Evacuate & Assess: Step back and allow any aerosolized powder to settle. Ensure full PPE (including goggles) is donned.

  • Neutralization: Do not use water alone. Lightly spray the spilled powder with a weak acid solution (e.g., 5% citric acid or 5% acetic acid ). Causality: This acid-base reaction converts the volatile, irritating free base into a non-volatile, water-soluble citrate or acetate salt.

  • Absorption: Cover the neutralized liquid with an inert absorbent like vermiculite or dry sand.

  • Collection: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Disposal: Label the container as "Hazardous Waste - Basic Amine Solid". Critical: Do not mix this with acidic waste streams in general collection carboys to prevent violent exothermic neutralization reactions in the waste storage area.

Handling_Workflow Assess Hazard Assessment (GHS07: Irritant) PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Hood Fume Hood Setup (Draft 0.4-0.6 m/s) PPE->Hood Transfer Weighing & Transfer (Anti-static tools) Hood->Transfer Spill Spill Occurs? Transfer->Spill Neutralize Neutralize & Absorb (5% Citric Acid) Spill->Neutralize Yes Dispose Hazardous Waste Disposal Spill->Dispose No (Routine Clean) Neutralize->Dispose

Fig 2: Step-by-step operational workflow for the safe handling and spill response of the compound.

References

  • Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-5,8-diazaspiro[3.5]nonane
Reactant of Route 2
8-Methyl-5,8-diazaspiro[3.5]nonane
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